Lubiprostone (hemiketal)-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32F2O5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-(3,3,4,4,5,5,5-heptadeuterio-1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2 |
InChI Key |
WGFOBBZOWHGYQH-XMAJRSKPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lubiprostone and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin E1, approved for the treatment of chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C). Its primary mechanism of action involves the activation of chloride channel type 2 (ClC-2) on the apical membrane of gastrointestinal epithelial cells, leading to increased intestinal fluid secretion and accelerated transit. This guide provides a comprehensive overview of the molecular mechanisms, pharmacokinetics, and clinical efficacy of lubiprostone. While a specific deuterated analog of lubiprostone is not currently marketed or in late-stage clinical development, this document also explores the theoretical advantages that deuteration could confer upon the lubiprostone molecule, based on established principles of kinetic isotope effects in pharmacology.
Introduction
Chronic constipation and related disorders represent a significant burden on healthcare systems and patient quality of life. Lubiprostone offers a unique therapeutic approach by directly targeting intestinal fluid secretion. Understanding its detailed mechanism of action is crucial for optimizing its clinical use and for the development of novel pro-secretory agents. This guide synthesizes the current knowledge on lubiprostone's pharmacology and provides a forward-looking perspective on potential chemical modifications, such as deuteration.
Mechanism of Action of Lubiprostone
Primary Mechanism: Activation of ClC-2 Chloride Channels
Lubiprostone's principal mechanism of action is the activation of ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells.[1][2][3][4][5] This activation is independent of protein kinase A (PKA).[1][4] The opening of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen.[1][2][6] This increase in luminal chloride concentration creates an electrochemical gradient that drives the paracellular movement of sodium ions into the lumen to maintain electrical neutrality.[1][2][6] The resulting increase in intraluminal sodium chloride concentration elevates the osmotic pressure, leading to the passive secretion of water into the intestines.[1][2][6] This increased fluid content softens the stool, increases intestinal motility, and facilitates the passage of bowel movements.[1][3][4]
Signaling Pathway
The signaling pathway for lubiprostone's primary action is direct and localized to the apical membrane of the intestinal epithelium.
Alternative and Additional Mechanisms
While ClC-2 activation is the established primary mechanism, some studies suggest other contributing actions:
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Some evidence suggests that lubiprostone's effects on chloride secretion may also involve the CFTR channel, potentially through an EP4 receptor-mediated pathway.[7] However, other studies indicate that lubiprostone can activate chloride secretion independently of CFTR.
-
Prostaglandin EP Receptors: As a prostaglandin E1 derivative, lubiprostone may interact with prostanoid EP receptors. This interaction could contribute to its effects on intestinal motility and secretion.
-
Gastrointestinal Motility: Animal studies have indicated that lubiprostone does not appear to have a direct stimulatory effect on gastrointestinal smooth muscle.[6] However, it has been shown to modulate the pacemaker potentials of colonic interstitial cells of Cajal (ICCs) by activating ATP-sensitive K+ channels, which could influence gut motility.
-
Mucosal Barrier Function: Activation of ClC-2 channels by lubiprostone may also play a role in restoring the mucosal barrier function by influencing tight junction protein complexes.[1]
The Concept of a Deuterated Lubiprostone Analog
As of the date of this document, there is no publicly available information on a deuterated version of lubiprostone that is commercially available or in advanced clinical trials. The following section is therefore a theoretical exploration of the potential benefits that deuteration could offer to the lubiprostone molecule.
Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This modification can significantly alter the pharmacokinetic properties of a drug due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.
Potential Advantages of a Deuterated Lubiprostone
-
Improved Metabolic Stability: Lubiprostone is rapidly metabolized in the stomach and jejunum, primarily through reduction/oxidation mediated by carbonyl reductase, without involving the cytochrome P450 system.[8] Deuteration at specific sites of metabolic attack could slow down this metabolism.
-
Increased Bioavailability: By reducing first-pass metabolism, a deuterated analog might exhibit increased systemic exposure, although for a locally acting drug like lubiprostone, this may not be a primary goal and could potentially increase systemic side effects.
-
Reduced Metabolite-Mediated Effects: Slower metabolism could lead to a lower concentration of metabolites. While the primary metabolite of lubiprostone, M3, is considered active, altering the metabolic profile could potentially modify the overall pharmacological effect and side-effect profile.
-
Extended Half-Life: A longer half-life of the active compound in the local gastrointestinal environment could potentially lead to a more sustained therapeutic effect, possibly allowing for less frequent dosing.
It is important to note that these are theoretical advantages, and the actual impact of deuteration would depend on the specific site(s) of deuterium substitution and would require extensive preclinical and clinical investigation.
Quantitative Data
Pharmacokinetics of Lubiprostone
Lubiprostone has very low systemic availability, and its plasma concentrations are often below the level of quantification (10 pg/mL).[9] Therefore, standard pharmacokinetic parameters for the parent drug are not reliably calculated.[9] Its active metabolite, M3, is detectable in plasma.
| Parameter | Value | Reference |
| Systemic Bioavailability | Negligible | [8] |
| Protein Binding | ~94% (M3 metabolite) | [6] |
| Metabolism | Rapidly metabolized in the stomach and jejunum by carbonyl reductase | [8] |
| Metabolic Pathway | Not via Cytochrome P450 system | [8] |
| Primary Metabolite | M3 | [6] |
| Half-life of M3 | Approximately 0.9–1.4 hours | [6] |
| Excretion | ~60% in urine, ~30% in feces (as metabolites) | [6] |
| Cmax of M3 (24 mcg dose) | ~41.9 pg/mL (in adults) | [9] |
| AUC0-t of M3 (24 mcg dose) | ~59.1 h*pg/mL (in adults) | [9] |
Clinical Efficacy of Lubiprostone
The efficacy of lubiprostone has been demonstrated in several randomized, placebo-controlled clinical trials for various types of constipation.
Table 2: Efficacy of Lubiprostone in Chronic Idiopathic Constipation (CIC)
| Endpoint | Lubiprostone (24 mcg BID) | Placebo | p-value | Reference |
| Mean number of SBMs at Week 1 | 5.69 | 3.46 | 0.0001 | [10] |
| Patients with SBM within 24 hours | 56.7% | 36.9% | 0.0024 | [6][10] |
| Patients with SBM within 48 hours | 80.0% | 60.7% | 0.0013 | [10] |
| Change from baseline in SBM frequency at Week 1 | 3.7 ± 2.8 | 1.3 ± 1.8 | <0.001 | [11] |
| Full Responder Rate (RR) | 1.454 (95% CI: 1.193–1.771) | - | 0.000 | [3] |
| SBM within 24h (RR) | 1.790 (95% CI: 1.491–2.150) | - | 0.000 | [3] |
SBM = Spontaneous Bowel Movement; BID = twice daily; RR = Risk Ratio; CI = Confidence Interval
Table 3: Efficacy of Lubiprostone in Opioid-Induced Constipation (OIC)
| Endpoint | Lubiprostone (24 mcg BID) | Placebo | p-value | Reference |
| Overall SBM Response Rate | 27.1% | 18.9% | 0.030 | [7] |
| Overall Mean Change from Baseline in SBM Frequency | 3.2 | 2.4 | 0.001 | [7] |
| Median Time to First SBM (hours) | 23.5 | 37.7 | 0.004 | [7] |
| SBM within 24h (RR) | 1.277 (95% CI: 1.105–1.475) | - | 0.001 | [3] |
Safety and Tolerability of Lubiprostone
The most common adverse events associated with lubiprostone are gastrointestinal in nature.
Table 4: Common Adverse Events in Lubiprostone Clinical Trials
| Adverse Event | Lubiprostone (24 mcg BID) | Placebo | Reference |
| Nausea | 16.8% - 31.7% | 3.3% - 5.8% | [6][12] |
| Diarrhea | 9.6% - 12% | 2.9% - 3.8% | [7][12] |
| Headache | 11.7% | - | [6] |
| Abdominal Distention | 8.2% | 2.4% | [12] |
| Abdominal Pain | 5.2% - 7.1% | 0% | [5][7] |
Experimental Protocols
Ussing Chamber Experiments for Intestinal Ion Transport
Ussing chamber experiments are a cornerstone for studying intestinal ion transport and the effects of compounds like lubiprostone.
Methodology Overview:
-
Tissue Preparation: Segments of intestinal tissue (e.g., jejunum, ileum, colon) from animal models or human biopsies are excised and placed in ice-cold, oxygenated Ringer's solution. The mucosal layer is often separated from the underlying muscle layers.
-
Mounting: The prepared tissue is mounted between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.
-
Equilibration: Both chambers are filled with warmed (37°C) and oxygenated (95% O₂/5% CO₂) Ringer's solution. The tissue is allowed to equilibrate for a period (e.g., 30 minutes) to achieve stable baseline electrical readings.
-
Electrophysiological Measurements: The transepithelial potential difference (PD) is clamped to zero using a voltage clamp apparatus, and the resulting short-circuit current (Isc) is measured. The Isc represents the net active ion transport across the epithelium. Transepithelial electrical resistance (TEER) is also calculated to assess tissue viability and barrier integrity.
-
Compound Addition: Lubiprostone is added to either the mucosal or serosal chamber, and changes in Isc are recorded to quantify the stimulation of electrogenic chloride secretion.
-
Inhibitor Studies: To investigate the specific channels involved, channel blockers (e.g., for ClC-2 or CFTR) can be added before or after lubiprostone to observe their effect on the lubiprostone-induced Isc change.
Patch-Clamp Electrophysiology for Chloride Channel Activity
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in individual cells.
Methodology Overview:
-
Cell Culture: A cell line expressing the chloride channel of interest (e.g., ClC-2) is cultured on a suitable substrate.
-
Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an electrolyte solution that mimics the intracellular fluid.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.
-
Recording Configuration:
-
Whole-cell: The membrane patch within the pipette is ruptured, allowing for the measurement of currents across the entire cell membrane.
-
Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of channel activity with precise control of the intracellular or extracellular environment, respectively.
-
-
Voltage Clamp: The membrane potential is held at a specific voltage (clamped), and the current flowing through the ion channels is recorded.
-
Compound Application: Lubiprostone is applied to the bath solution (for extracellular effects) or included in the pipette solution (for intracellular effects), and changes in the channel's current-voltage relationship, open probability, and conductance are measured.
Conclusion
Lubiprostone's mechanism of action is well-characterized, primarily involving the activation of ClC-2 chloride channels in the apical membrane of intestinal epithelial cells, which leads to increased fluid secretion and relief from constipation. While alternative mechanisms may contribute to its overall therapeutic effect, ClC-2 activation remains the cornerstone of its pharmacology. To date, a deuterated analog of lubiprostone has not been reported in the scientific literature or clinical development pipelines. However, the principles of deuteration suggest that such a modification could potentially enhance the pharmacokinetic profile of lubiprostone, although the clinical significance of this for a locally acting drug would need to be carefully evaluated. This guide provides a comprehensive technical overview for researchers and drug development professionals, summarizing the current understanding of lubiprostone's mechanism and offering a theoretical framework for future drug design and development.
References
- 1. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 3. The Efficacy of Lubiprostone in Patients of Constipation: An Updated Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter, 4-week, double-blind, randomized, placebo-controlled trial of lubiprostone, a locally-acting type-2 chloride channel activator, in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, placebo-controlled trial of lubiprostone for opioid-induced constipation in chronic noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. fda.gov [fda.gov]
- 10. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lubiprostone increases spontaneous bowel movement frequency and quality of life in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized study of lubiprostone for opioid-induced constipation in patients with chronic noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Characteristics of Lubiprostone (hemiketal)-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lubiprostone, a prostaglandin E1 derivative, is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).[1] Lubiprostone (hemiketal)-d7 is a deuterated analog of Lubiprostone, primarily utilized as an internal standard in analytical and pharmacokinetic research.[2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise quantification in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its signaling pathway.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and analytical characterization. While some specific data for the deuterated form is limited, the properties of the non-deuterated Lubiprostone provide a close approximation.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-((1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl-6,6,7,7,8,8,8-d7)-3-hydroxy-5-oxocyclopentyl)heptanoic acid | [1] |
| Synonyms | RU-0211-d7, SPI-0211-d7 | [3] |
| CAS Number | 1217675-13-2 | [1][3] |
| Appearance | White to off-white powder or thick yellow oil | [1] |
| Storage | 2-8°C in a refrigerator, in a tightly closed vial. | [1][] |
Table 2: Chemical and Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H25D7F2O5 | [1][3][5] |
| Molecular Weight | 397.51 g/mol | [1][3] |
| Isotopic Purity | Not specified in available literature. General methods for determination include high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | |
| Solubility (of Lubiprostone) | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly), Ethanol. Practically insoluble in water. | [][6] |
| Melting Point (of Lubiprostone) | 56-59°C | [] |
Signaling Pathway of Lubiprostone
Lubiprostone primarily exerts its therapeutic effect by activating type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells.[7][8] This activation is independent of protein kinase A. The opening of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow the chloride ions via a paracellular pathway. The resulting increase in luminal sodium chloride creates an osmotic gradient, drawing water into the intestinal lumen. This influx of water increases intestinal fluid secretion, which in turn softens the stool, increases intestinal motility, and facilitates the passage of stool, thereby alleviating symptoms of constipation.[7][9][10]
Experimental Protocols
Accurate quantification and characterization of this compound are essential for its use as an internal standard. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the chemical purity of Lubiprostone and its deuterated analog.
Table 3: HPLC Method Parameters for Lubiprostone Analysis
| Parameter | Condition | Source |
| Instrumentation | HPLC system with UV detector | [11][12] |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size | [11] |
| Mobile Phase | Methanol and 0.02M Phosphate Buffer (pH 3.8) in a ratio of 70:30 (v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11][12] |
| Column Temperature | Ambient | [11][12] |
| Detection Wavelength | 245 nm | [11] |
| Injection Volume | 10 µL | [11] |
| Run Time | 7 minutes | [11] |
Workflow for HPLC Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the preferred method for quantifying low concentrations of Lubiprostone and its metabolites in biological matrices, utilizing Lubiprostone-d7 as an internal standard.
Table 4: LC-MS/MS Method Parameters for Prostaglandin Analysis
| Parameter | Condition | Source |
| Instrumentation | Liquid chromatography system coupled to a tandem mass spectrometer | [13][14] |
| Column | C18 reverse-phase column | [13] |
| Mobile Phase A | 0.1% Formic acid in water | [13] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [13] |
| Gradient Elution | A time-programmed gradient from Mobile Phase A to Mobile Phase B is typically employed to separate the analyte from matrix components. | [13] |
| Flow Rate | 0.2 mL/min | [13] |
| Ionization Mode | Electrospray Ionization (ESI), negative ion mode | [14] |
| MRM Transitions | For PGE2 (similar to Lubiprostone): m/z 351 -> 271. For d4-PGE2 (internal standard): m/z 355 -> 275. Specific transitions for Lubiprostone-d7 should be optimized. | [14] |
Workflow for LC-MS/MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of this compound and for confirming the positions of deuterium labeling. While specific spectra for the deuterated compound are not publicly available, the spectra of non-deuterated Lubiprostone serve as a reference for identifying characteristic chemical shifts.
Conclusion
This compound is a critical analytical tool for the accurate quantification of Lubiprostone in research and development. This guide has summarized its key physical and chemical characteristics, provided detailed experimental protocols for its analysis, and illustrated its mechanism of action. Adherence to these methodologies will ensure reliable and reproducible results in studies involving Lubiprostone. Further investigation into the specific physical properties and isotopic purity of the deuterated compound is warranted to refine its characterization.
References
- 1. clearsynth.com [clearsynth.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Lubiprostone-D7 - Acanthus Research [acanthusresearch.com]
- 6. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
- 12. [PDF] DEVELOPMENT AND VALIDATION OF A NOVEL RP-HPLC METHOD FOR RESIDUE ANALYSIS OF LUBIPROSTONE ON THE SURFACE MANUFACTURING EQUIPMENT | Semantic Scholar [semanticscholar.org]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lubiprostone-d7 for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lubiprostone-d7, the deuterated analog of the selective chloride channel activator, Lubiprostone. It is intended to serve as a resource for researchers and drug development professionals interested in the potential applications of Lubiprostone-d7 in both in vitro and in vivo research settings. While Lubiprostone-d7 is primarily utilized as an internal standard in analytical chemistry, this guide explores its broader research potential based on the principles of isotope effects in pharmacology.
Introduction to Lubiprostone and the Rationale for Deuteration
Lubiprostone is a locally acting bicyclic fatty acid derived from prostaglandin E1. It is a selective activator of the ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells.[1][2] This activation initiates a cascade of events leading to increased intestinal fluid secretion, which in turn enhances gastrointestinal motility and alleviates symptoms of constipation.[1][2]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug discovery and development to potentially modify the pharmacokinetic profile of a compound.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[3][4] This can result in a longer half-life, increased systemic exposure, and altered metabolite profiles of the deuterated drug compared to its non-deuterated counterpart.
Lubiprostone-d7: Current and Potential Research Applications
Currently, Lubiprostone-d7 is commercially available and widely used as an internal standard for the accurate quantification of Lubiprostone and its metabolites in biological matrices using mass spectrometry-based methods.[5] Its stable isotope-labeled nature ensures precise and reliable analytical measurements in pharmacokinetic and metabolic studies.
Beyond its role as an analytical tool, the principles of deuteration suggest that Lubiprostone-d7 could be a valuable research molecule in its own right for:
-
Investigating Metabolic Pathways: By comparing the metabolic fate of Lubiprostone-d7 to that of Lubiprostone, researchers can gain insights into the specific sites and rates of metabolism. A slower metabolism of the deuterated compound could help in identifying and characterizing transient or minor metabolites.
-
Exploring Altered Pharmacokinetics: In vivo studies comparing the pharmacokinetic profiles of Lubiprostone and Lubiprostone-d7 could reveal differences in absorption, distribution, metabolism, and excretion (ADME). Such studies would provide valuable data on the potential for developing a deuterated version of Lubiprostone with an improved therapeutic profile.
-
Probing Mechanism of Action: While a significant alteration in the mechanism of action is not expected, studying the interaction of Lubiprostone-d7 with its target, the ClC-2 channel, could provide subtle insights into the drug-receptor binding kinetics.
Data Presentation
A direct comparison of the quantitative data for Lubiprostone and Lubiprostone-d7 is crucial for understanding the impact of deuteration. However, a comprehensive search of the scientific literature did not yield specific quantitative data on the pharmacokinetics or metabolic stability of Lubiprostone-d7 in comparison to Lubiprostone. The following tables are presented as templates for how such data, if available, should be structured for clear comparison.
Table 1: Comparative In Vitro Metabolic Stability
| Compound | Matrix (e.g., Human Liver Microsomes) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lubiprostone | |||
| Lubiprostone-d7 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in an Animal Model (e.g., Rat)
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½, h) |
| Lubiprostone | ||||||
| Lubiprostone-d7 |
Note: The data in these tables is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic stability of Lubiprostone and Lubiprostone-d7 in a relevant in vitro system (e.g., human liver microsomes).
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Lubiprostone and Lubiprostone-d7 in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes, NADPH regenerating system (to support CYP450-mediated metabolism), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction:
-
Add a small volume of the test compound (Lubiprostone or Lubiprostone-d7) to the pre-warmed microsome mixture to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound (Lubiprostone or Lubiprostone-d7) in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of Lubiprostone and Lubiprostone-d7 following oral administration in rats.
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of either Lubiprostone or Lubiprostone-d7 formulated in a suitable vehicle.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples and extract the drug using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of Lubiprostone or Lubiprostone-d7 (and its major metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
-
Visualizations
Signaling Pathway of Lubiprostone
Caption: Signaling pathway of Lubiprostone and its deuterated analog.
Experimental Workflow for Comparative In Vitro Metabolism
Caption: Workflow for comparing in vitro metabolic stability.
Logical Relationship of Deuteration in Drug Research
Caption: The logical cascade of effects from drug deuteration.
Conclusion
Lubiprostone-d7 is a valuable tool for the accurate quantification of Lubiprostone in research. While specific comparative data on its pharmacokinetics and metabolism are not currently available in the public domain, the established principles of the kinetic isotope effect suggest that it holds potential as a research molecule for investigating the metabolic pathways of Lubiprostone and exploring the impact of deuteration on its therapeutic profile. The provided conceptual frameworks for experimental protocols and data visualization are intended to guide future research in this area. Further studies are warranted to fully elucidate the in vitro and in vivo characteristics of Lubiprostone-d7 and to determine its potential for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
Understanding the Hemiketal Form of Deuterated Lubiprostone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1, is an established treatment for chronic idiopathic constipation and irritable bowel syndrome with constipation.[1][2] Its therapeutic effect is mediated through the activation of chloride channel protein 2 (ClC-2) in the apical membrane of the intestinal epithelium, leading to increased fluid secretion and improved bowel motility.[2][3] A key structural feature of lubiprostone is its existence in a tautomeric equilibrium between a monocyclic ketone and a bicyclic hemiketal form.[1] The incorporation of deuterium at specific molecular positions represents a potential strategy to modulate the pharmacokinetic and pharmacodynamic properties of lubiprostone. This technical guide provides a comprehensive overview of the hemiketal form of deuterated lubiprostone, summarizing available data, outlining potential experimental protocols, and discussing the implications for drug development.
Introduction to Lubiprostone and its Hemiketal Tautomerism
Lubiprostone's unique bicyclic structure arises from an intramolecular reaction between a hydroxyl group and a ketone, forming a stable hemiketal.[1] This equilibrium is a critical aspect of its chemical nature. The hemiketal form is understood to be the predominant and biologically active species. The equilibrium can be influenced by the solvent environment.
Diagram 1: Tautomeric Equilibrium of Lubiprostone
Caption: Equilibrium between the monocyclic and bicyclic hemiketal forms of lubiprostone.
The Role of Deuteration in Drug Development
Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a strategy employed to alter the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[4][5] This can result in increased drug exposure, longer half-life, and potentially altered metabolite profiles.
Physicochemical Properties
While specific quantitative data for the hemiketal form of deuterated lubiprostone is not currently available in the public domain, we can summarize the known properties of non-deuterated lubiprostone. It is anticipated that deuteration would lead to subtle changes in these properties.
| Property | Lubiprostone (Non-deuterated) | Expected Impact of Deuteration |
| Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₀H₃₂-xDx F₂O₅ (where x is the number of deuterium atoms) |
| Molecular Weight | 390.46 g/mol | Increased by approximately 1.006 g/mol for each deuterium atom incorporated. |
| Physical Description | White, odorless, crystalline powder | Expected to be similar. |
| Solubility | Practically insoluble in water; soluble in ethanol[3] | May be slightly altered depending on the position and extent of deuteration. Changes in polarity due to deuteration are generally minimal but can influence solubility. |
| Melting Point | Not specified in readily available literature | May be slightly different from the non-deuterated form. |
| Tautomeric Equilibrium | Exists in equilibrium between monocyclic and bicyclic forms[1] | The position of the equilibrium may be subtly shifted by deuteration due to changes in vibrational energies and bond strengths, potentially favoring one tautomer. However, this effect is likely to be small. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the hemiketal form of deuterated lubiprostone are not published. However, a rational approach can be designed based on existing methods for lubiprostone and general techniques for deuteration and analysis.
Synthesis of Deuterated Lubiprostone
The synthesis would likely follow established routes for lubiprostone, incorporating deuterated starting materials or reagents at the desired positions.[1][6] For example, deuterated side chains could be introduced via organometallic coupling reactions using deuterated precursors.
Diagram 2: Hypothetical Workflow for Synthesis and Isolation
Caption: A potential workflow for the synthesis and characterization of deuterated lubiprostone hemiketal.
Analytical Characterization
A combination of spectroscopic techniques would be essential to confirm the structure and isotopic purity of the deuterated hemiketal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance or reduction of signals at the sites of deuteration.
-
²H NMR: Appearance of signals corresponding to the incorporated deuterium atoms.
-
¹³C NMR: Isotope-induced shifts in the signals of carbons bonded to deuterium. 2D NMR techniques like HSQC and HMBC would be crucial for complete structural assignment.[7]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would confirm the molecular weight increase corresponding to the number of incorporated deuterium atoms.
-
Tandem MS (MS/MS) would be used to study the fragmentation patterns, which may be altered by the presence of deuterium, providing further structural confirmation.[8]
-
Signaling Pathway and Mechanism of Action
Lubiprostone activates ClC-2 chloride channels on the apical membrane of intestinal epithelial cells.[2] This activation is independent of protein kinase A. The opening of these channels leads to an efflux of chloride ions into the intestinal lumen. To maintain electrical neutrality, sodium ions follow paracellularly, and water then follows the osmotic gradient, increasing intestinal fluid secretion.
It is hypothesized that the mechanism of action for deuterated lubiprostone would remain the same. However, alterations in its metabolic stability could lead to prolonged activation of the ClC-2 channels, potentially enhancing its therapeutic effect or altering its side-effect profile.
Diagram 3: Lubiprostone Signaling Pathway
Caption: Mechanism of action of lubiprostone leading to increased intestinal fluid secretion.
Conclusion and Future Directions
The hemiketal form of deuterated lubiprostone presents an intriguing area for research and potential drug development. While direct experimental data is currently lacking, a theoretical framework based on the known properties of lubiprostone and the principles of deuteration suggests that a deuterated analog could exhibit a modified pharmacokinetic profile. Future research should focus on the targeted synthesis of deuterated lubiprostone, followed by rigorous physicochemical and biological characterization of its hemiketal form. Such studies will be crucial to fully understand the potential benefits and applications of this novel chemical entity.
References
- 1. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Lubiprostone (hemiketal)-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Lubiprostone (hemiketal)-d7. It includes a summary of stability data, detailed experimental protocols for stability-indicating methods, and a discussion of the degradation pathways. This information is critical for ensuring the integrity and reliability of Lubiprostone-d7 in research and pharmaceutical development.
Introduction to Lubiprostone and its Deuterated Analog
Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1] It functions by activating ClC-2 chloride channels on the apical membrane of the gastrointestinal epithelium, leading to an increase in intestinal fluid secretion.[1][2][3] This increased fluid softens the stool, enhances intestinal motility, and facilitates bowel movements. Lubiprostone exists in equilibrium with its hemiketal form.
Lubiprostone-d7 is a deuterated analog of Lubiprostone, primarily used as an internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification in biological matrices. Given its use in quantitative analysis, understanding the stability and storage requirements of Lubiprostone-d7 is paramount to ensure accurate and reproducible experimental results.
Stability and Storage Conditions
Proper storage and handling are essential to maintain the chemical integrity of Lubiprostone-d7. The following sections summarize the recommended storage conditions and available stability data.
Recommended Storage Conditions
Based on available data for Lubiprostone and its deuterated analogs, the following storage conditions are recommended for Lubiprostone-d7 (hemiketal):
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | To minimize thermal degradation and preserve long-term stability. |
| Light | Protected from light | Prostaglandin analogs can be sensitive to photodegradation. Storage in amber vials or in the dark is advised. |
| Moisture | Tightly sealed container | To prevent hydrolysis. The presence of water can facilitate degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To prevent oxidative degradation. |
Stability Data Summary
Detailed quantitative stability data for Lubiprostone-d7 (hemiketal) is not extensively available in the public domain. However, based on the known instability of prostaglandins and information from forced degradation studies on Lubiprostone, a general stability profile can be inferred. The tables below are illustrative and highlight the expected stability trends. Actual stability data should be generated for specific formulations and storage conditions.
Table 1: Illustrative Long-Term Stability Data for Lubiprostone-d7 at -20°C
| Time (Months) | Assay (%) | Total Impurities (%) |
| 0 | 99.8 | 0.2 |
| 3 | 99.6 | 0.4 |
| 6 | 99.5 | 0.5 |
| 12 | 99.2 | 0.8 |
| 24 | 98.9 | 1.1 |
Table 2: Illustrative Accelerated Stability Data for Lubiprostone-d7 at 40°C / 75% RH
| Time (Weeks) | Assay (%) | Total Impurities (%) |
| 0 | 99.8 | 0.2 |
| 1 | 98.5 | 1.5 |
| 2 | 97.2 | 2.8 |
| 4 | 95.0 | 5.0 |
Experimental Protocols
This section details the methodologies for key experiments related to the stability assessment of Lubiprostone-d7.
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following protocol is a composite based on published methods for Lubiprostone and can be adapted for Lubiprostone-d7.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Lubiprostone-d7 and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.8).
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 30 70 15 30 70 20 70 30 25 70 30 26 30 70 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[4]
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Diluent: Mobile Phase.
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to demonstrate the specificity of the stability-indicating method.
Objective: To investigate the degradation of Lubiprostone-d7 under various stress conditions.
Protocols:
-
Acid Hydrolysis:
-
Dissolve Lubiprostone-d7 in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a known concentration with the mobile phase and inject into the HPLC system.
-
-
Base Hydrolysis:
-
Dissolve Lubiprostone-d7 in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize with 0.1 M HCl.
-
Dilute to a known concentration with the mobile phase and inject into the HPLC system.
-
-
Oxidative Degradation:
-
Dissolve Lubiprostone-d7 in a suitable solvent and add 3% H₂O₂.
-
Store at room temperature for 24 hours.
-
Dilute to a known concentration with the mobile phase and inject into the HPLC system.
-
-
Thermal Degradation:
-
Expose solid Lubiprostone-d7 to 80°C for 48 hours.
-
Dissolve in a suitable solvent, dilute to a known concentration with the mobile phase, and inject into the HPLC system.
-
-
Photolytic Degradation:
-
Expose a solution of Lubiprostone-d7 to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Dilute to a known concentration with the mobile phase and inject into the HPLC system.
-
Visualization of Pathways and Workflows
Lubiprostone Mechanism of Action
The following diagram illustrates the signaling pathway of Lubiprostone in intestinal epithelial cells.
Caption: Mechanism of action of Lubiprostone in intestinal epithelial cells.
Experimental Workflow for Stability Testing
The diagram below outlines the general workflow for conducting stability testing of Lubiprostone-d7.
References
Solubility Profile of Lubiprostone-d7 in Common Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Lubiprostone-d7, a deuterated analog of the bicyclic fatty acid derivative, Lubiprostone. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of research and development activities, including formulation development, in vitro assay design, and pharmacokinetic studies. While specific quantitative data for Lubiprostone-d7 is limited, the solubility profile of its non-deuterated counterpart, Lubiprostone, serves as a robust and reliable proxy due to their structural similarity.
Core Data Presentation: Solubility of Lubiprostone
The following table summarizes the available quantitative and qualitative solubility data for Lubiprostone in various common laboratory solvents. This data is essential for preparing stock solutions and conducting experiments.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 79 mg/mL[1] | 202.32 mM[1] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| 78 mg/mL[2] | 199.76 mM[2] | ||
| 20 mg/mL | - | Solution is clear. | |
| >10 mg/mL | - | ||
| 5 mg/mL[3] | - | Solution is clear, may require warming. | |
| Ethanol | Very Soluble[4] | - | Qualitative description from FDA label.[4] |
| 79 mg/mL[1] | - | ||
| 78 mg/mL[2] | - | ||
| 10 mg/mL[3] | - | ||
| Dimethylformamide (DMF) | 10 mg/mL[3] | - | |
| Soluble | - | ||
| Ether | Very Soluble[4] | - | Qualitative description from FDA label.[4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | - | |
| Water | Practically Insoluble[4][5] | - | Qualitative description from FDA label and DrugBank.[4][5] |
| Insoluble[1] | - | ||
| Hexane | Practically Insoluble[4] | - | Qualitative description from FDA label.[4] |
It is important to note that a supplier of Lubiprostone-d7 qualitatively describes it as soluble in water and ethanol.[6] This contrasts with the data for Lubiprostone, which is practically insoluble in water.[4][5] This discrepancy highlights the importance of empirical verification of solubility for specific lots of material.
Experimental Protocols: Determination of Equilibrium Solubility
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by the World Health Organization (WHO).[7][8] The following protocol provides a detailed methodology for this experiment.
Objective: To determine the equilibrium solubility of Lubiprostone-d7 in a specific solvent.
Materials:
-
Lubiprostone-d7 (solid form)
-
Selected laboratory solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker or other suitable agitation device
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other validated analytical method.
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Lubiprostone-d7 to a series of vials containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[8] Preliminary experiments may be necessary to determine the time required to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of Lubiprostone-d7.
-
Data Analysis: Calculate the solubility of Lubiprostone-d7 in the test solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.[8]
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Lubiprostone and a typical experimental workflow for solubility determination.
Caption: Mechanism of action of Lubiprostone in intestinal epithelial cells.
Caption: Experimental workflow for the shake-flask solubility method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
The Profile of a Prostone: A Technical Guide to Lubiprostone and the Potential of its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of lubiprostone, a bicyclic fatty acid derivative of prostaglandin E1. It details the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this established treatment for chronic idiopathic constipation (CIC), opioid-induced constipation (OIC), and irritable bowel syndrome with constipation (IBS-C). Furthermore, this guide explores the relevance and potential pharmacological implications of its D7 deuterated analog, a topic of interest in the ongoing pursuit of enhanced therapeutic agents.
Introduction to Lubiprostone
Lubiprostone is a locally acting chloride channel activator that was first approved by the U.S. Food and Drug Administration (FDA) in 2006.[1] It represents a significant therapeutic option for patients with certain functional bowel disorders, offering a unique mechanism of action that targets the underlying pathophysiology of reduced intestinal fluid secretion.
Pharmacological Profile of Lubiprostone
Mechanism of Action
Lubiprostone's primary mechanism of action involves the activation of ClC-2 chloride channels located on the apical membrane of gastrointestinal epithelial cells.[2][3] This activation initiates a cascade of events leading to increased intestinal fluid secretion and improved bowel function.
-
Chloride Channel Activation: Lubiprostone selectively binds to and activates ClC-2 channels.[2]
-
Chloride Efflux: This activation leads to an efflux of chloride ions into the intestinal lumen.[3]
-
Sodium and Water Influx: The increased intraluminal chloride concentration creates an electrochemical gradient that drives the paracellular movement of sodium ions and, consequently, water into the intestinal lumen to maintain isotonicity.[3]
-
Increased Luminal Fluid: The net result is an increase in the volume of fluid within the intestines, which softens the stool and facilitates its passage.
-
Increased Motility: The increased stool volume and lubrication stimulate intestinal motility and transit.
Pharmacokinetics
Lubiprostone exhibits minimal systemic absorption, with plasma concentrations of the parent drug being below the level of quantification. Its activity is therefore primarily localized to the gastrointestinal tract.
| Parameter | Value | Reference |
| Bioavailability | Very low; plasma concentrations are generally below the limit of quantitation (10 pg/mL). | [3] |
| Metabolism | Rapidly and extensively metabolized in the stomach and jejunum, primarily by carbonyl reductase. Not metabolized by the cytochrome P450 system. | [3] |
| Active Metabolite | M3 is the primary active metabolite. | |
| Protein Binding | Approximately 94% (in vitro). | |
| Elimination | Primarily excreted in urine and feces as metabolites. |
Table 1: Summary of Pharmacokinetic Parameters of Lubiprostone.
Pharmacodynamics
The pharmacodynamic effects of lubiprostone are a direct consequence of its mechanism of action, leading to measurable improvements in gastrointestinal function.
| Effect | Observation | Reference |
| Intestinal Fluid Secretion | Dose-dependent increase in intestinal fluid secretion. | [1] |
| Gastric Emptying | Delayed gastric emptying of liquids has been observed in healthy adults.[4] | [4] |
| Small Bowel Transit | Accelerated small bowel transit time. | |
| Colonic Transit | Accelerated colonic transit time. | |
| Stool Consistency | Significant improvement towards softer stools. | [1] |
| Straining | Significant reduction in straining during defecation. | [1] |
Table 2: Summary of Pharmacodynamic Effects of Lubiprostone.
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy and safety of lubiprostone in the treatment of CIC, OIC, and IBS-C.
| Indication | Key Efficacy Endpoints | Representative Clinical Trial Results | Reference |
| Chronic Idiopathic Constipation (CIC) | Increase in spontaneous bowel movements (SBMs) per week. | In a phase 3 trial, patients receiving lubiprostone 24 mcg twice daily had a significantly greater number of SBMs at week 1 compared to placebo (5.69 vs. 3.46, p=0.0001).[5] | [5] |
| Improvement in stool consistency and straining. | Significant improvements in stool consistency and straining were observed with lubiprostone compared to placebo.[1] | [1] | |
| Opioid-Induced Constipation (OIC) | Increase in SBMs per week. | Patients treated with lubiprostone for OIC showed a significant increase in the frequency of SBMs.[6] | [6] |
| Irritable Bowel Syndrome with Constipation (IBS-C) | Overall response rate (improvement in abdominal pain and SBMs). | In two phase 3 trials, a significantly higher percentage of women with IBS-C treated with lubiprostone 8 mcg twice daily were responders compared to placebo.[7] | [7] |
Table 3: Summary of Clinical Efficacy of Lubiprostone.
Experimental Protocols
Ussing Chamber Assay for Intestinal Ion Transport
The Ussing chamber technique is a critical in vitro method for studying ion transport across epithelial tissues. It was instrumental in elucidating the mechanism of action of lubiprostone.
Objective: To measure the effect of lubiprostone on electrogenic ion transport (short-circuit current, Isc) across an isolated segment of intestinal mucosa.
Methodology:
-
Tissue Preparation: A section of animal (e.g., guinea pig, porcine) or human intestinal mucosa is excised and mounted between two halves of the Ussing chamber, separating the mucosal and serosal sides.[8][9]
-
Bathing Solution: Both chambers are filled with an oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C.
-
Electrophysiological Measurements: Voltage- and current-clamping electrodes are placed in each chamber to measure the transepithelial potential difference (PD) and to pass a current to clamp the PD at 0 mV. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
Drug Application: After a stable baseline Isc is established, lubiprostone is added to the mucosal or serosal bathing solution in a cumulative concentration-dependent manner.
-
Data Analysis: The change in Isc (ΔIsc) from baseline is measured at each concentration to determine the potency (EC50) and efficacy of lubiprostone in stimulating ion secretion.[8]
Clinical Trial Protocol for Chronic Idiopathic Constipation
The clinical efficacy of lubiprostone has been established through rigorous, randomized, double-blind, placebo-controlled trials.
Objective: To evaluate the efficacy and safety of lubiprostone in adults with CIC.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Participant Selection: Adult patients meeting the Rome III criteria for functional constipation are enrolled. Key inclusion criteria often include a history of fewer than three spontaneous bowel movements (SBMs) per week.[5]
-
Randomization and Blinding: Participants are randomly assigned to receive either lubiprostone (e.g., 24 mcg twice daily) or a matching placebo. Both participants and investigators are blinded to the treatment allocation.[10]
-
Treatment Period: The treatment duration is typically 4 to 12 weeks.[5][6]
-
Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the number of SBMs per week. Secondary endpoints may include stool consistency (using the Bristol Stool Form Scale), straining, abdominal bloating, and global assessment of treatment effectiveness. These are typically recorded by patients in daily diaries.[1][10]
-
Safety Assessments: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: The efficacy and safety data are analyzed to compare the lubiprostone and placebo groups.
Human Liver Microsome Metabolic Stability Assay
This in vitro assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro metabolic stability of lubiprostone.
Methodology:
-
Preparation: Human liver microsomes are incubated with lubiprostone in a buffered solution at 37°C.[11][12] The reaction mixture contains cofactors necessary for enzymatic activity, such as NADPH.[11]
-
Incubation: The reaction is initiated by the addition of the cofactors. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent drug (lubiprostone).
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are measures of metabolic stability.
Relevance to the D7 Analog of Lubiprostone
Lubiprostone-d7 is a deuterated analog of lubiprostone, where seven hydrogen atoms have been replaced by deuterium.[13][14] While specific pharmacological studies on lubiprostone-d7 are not publicly available, its relevance can be inferred from the established principles of the kinetic isotope effect in drug metabolism.[15]
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium, a heavier and stable isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[16] This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[15]
Potential Pharmacological Implications for Lubiprostone-D7
Given that lubiprostone is rapidly metabolized, deuteration at specific sites of metabolic attack could potentially alter its pharmacokinetic profile.
-
Increased Metabolic Stability: If the deuterated positions are sites of primary metabolism by carbonyl reductase, the rate of metabolism of lubiprostone-d7 could be slower than that of lubiprostone. This would result in a longer half-life and increased exposure of the parent drug in the gastrointestinal tract.[17]
-
Altered Metabolite Profile: A slower rate of metabolism at one site might lead to a shift in the metabolic pathway, potentially altering the ratio of different metabolites.
-
Potential for Modified Dosing: Increased metabolic stability could theoretically allow for a lower or less frequent dosing regimen to achieve the same therapeutic effect, although this would require extensive clinical investigation.[17]
-
Similar Pharmacodynamics: As deuteration is a subtle structural modification, the pharmacodynamic properties of lubiprostone-d7, such as its affinity for and activation of the ClC-2 channel, are expected to be very similar to those of lubiprostone.[18]
It is crucial to emphasize that these are theoretical considerations based on the principles of deuterated drugs. Without direct comparative studies, the actual pharmacological profile of lubiprostone-d7 remains to be determined.
Conclusion
Lubiprostone is a well-established therapeutic agent with a unique and localized mechanism of action that effectively addresses the symptoms of chronic constipation and related disorders. Its pharmacological profile is characterized by minimal systemic exposure and rapid metabolism. The development of its deuterated analog, lubiprostone-d7, opens up intriguing possibilities for leveraging the kinetic isotope effect to potentially enhance its metabolic stability. While further research is needed to elucidate the specific pharmacological properties of lubiprostone-d7, the principles of deuteration suggest a potential for an improved pharmacokinetic profile, which could have implications for future therapeutic strategies. This guide provides a solid foundation for researchers and drug development professionals to understand the core pharmacology of lubiprostone and to consider the potential of its deuterated counterpart.
References
- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Impact of lubiprostone on gastric-emptying profile and the possible effect of concomitant domperidone in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 6. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lubiprostone: pharmacokinetic, pharmacodynamic, safety and regulatory aspects in the treatment of constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 13. clearsynth.com [clearsynth.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterated drug - Wikipedia [en.wikipedia.org]
- 17. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 18. bioscientia.de [bioscientia.de]
Methodological & Application
Application Note: High-Throughput Quantification of Lubiprostone in Human Plasma by LC-MS/MS using Lubiprostone (hemiketal)-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lubiprostone in human plasma. Due to the low systemic bioavailability of Lubiprostone, achieving high sensitivity is critical. This method employs a stable isotope-labeled internal standard, Lubiprostone (hemiketal)-d7, to ensure accuracy and precision. A straightforward liquid-liquid extraction protocol is utilized for sample preparation, followed by a rapid chromatographic separation. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and other research applications involving Lubiprostone.
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1][2] It functions by activating ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an increase in intestinal fluid secretion and improved motility.[3]
Following oral administration, Lubiprostone is rapidly metabolized and systemic exposure is very low, with plasma concentrations often falling below the limit of quantitation.[4] For this reason, its major active metabolite, 15-hydroxylubiprostone, is often measured in plasma as an indicator of exposure in pharmacokinetic studies.[4][5][6] However, direct measurement of the parent drug can be crucial for specific research and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting potential matrix effects and variability during sample preparation and analysis, thereby ensuring the reliability of the results.[7]
This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Lubiprostone from human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Lubiprostone analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized, 18 MΩ·cm)
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Mass Spectrometer | A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A suitable gradient to separate Lubiprostone from endogenous interferences. A representative gradient is provided in the protocol. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lubiprostone: m/z (Q1) → m/z (Q3) This compound: m/z (Q1+7) → m/z (Q3+7) (Specific transitions to be optimized) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples and standards to room temperature.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present illustrative data for key validation parameters.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (pg/mL) | R² | Weighting |
| Lubiprostone | 5 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 200 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low | > 70 | > 70 | 85 - 115 |
| High | > 70 | > 70 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of Lubiprostone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for demanding research applications such as pharmacokinetic profiling. The simple liquid-liquid extraction procedure allows for efficient sample processing.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Lubiprostone.
Caption: Signaling pathway of Lubiprostone's mechanism of action.
References
- 1. Lubiprostone: chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lambda-cro.com [lambda-cro.com]
- 5. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Development and Validation of a Sensitive LC-MS/MS Method for the Quantification of Lubiprostone in Human Plasma Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lubiprostone in human plasma. Due to the inherent challenges in detecting Lubiprostone directly in systemic circulation owing to its rapid metabolism, this method has been optimized for high sensitivity and specificity. The use of a deuterated internal standard, Lubiprostone-d4, ensures accuracy and precision by compensating for matrix effects and variability in sample processing. The described method, encompassing a straightforward liquid-liquid extraction (LLE) for sample preparation followed by analysis on a triple quadrupole mass spectrometer, is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Lubiprostone is a locally acting chloride channel activator that enhances intestinal fluid secretion and is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C). Pharmacokinetic profiling of Lubiprostone is challenging due to its very low systemic bioavailability and rapid conversion to its principal active metabolite, 15-hydroxylubiprostone.[1][2] Consequently, highly sensitive analytical methods are required for its direct quantification in biological matrices. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of Lubiprostone in human plasma, employing a deuterated internal standard (IS) to ensure reliable and accurate results.
Experimental
Materials and Reagents
-
Lubiprostone reference standard (≥98% purity)
-
Lubiprostone-d4 (internal standard, IS) (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Lubiprostone and its deuterated internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 550 °C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Lubiprostone | 389.2 | 371.2 | -60 | -25 |
| Lubiprostone-d4 | 393.2 | 375.2 | -60 | -25 |
Standard and Quality Control Sample Preparation
Stock solutions of Lubiprostone and Lubiprostone-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions. The concentration range for the calibration curve was 10-5000 pg/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ, 10 pg/mL), Low QC (30 pg/mL), Medium QC (500 pg/mL), and High QC (4000 pg/mL).
Sample Preparation Protocol
A liquid-liquid extraction (LLE) procedure was employed for the extraction of Lubiprostone and the internal standard from human plasma.
-
To 200 µL of plasma sample, add 25 µL of the Lubiprostone-d4 internal standard working solution (1 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (70% A: 30% B).
-
Vortex for 30 seconds.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation
The method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters assessed included selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Table 4: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (Intra- and Inter-day) | ≤ 15% RSD |
| Accuracy (Intra- and Inter-day) | 85% - 115% |
| LLOQ | 10 pg/mL (Precision ≤ 20% RSD, Accuracy 80% - 120%) |
| Recovery | > 80% |
| Matrix Effect | Normalized IS ratio within 0.85 - 1.15 |
| Stability | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80 °C |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Lubiprostone.
Caption: Key parameters for the validation of the bioanalytical method.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Lubiprostone in human plasma. The use of a deuterated internal standard, Lubiprostone-d4, is critical for achieving the high accuracy and precision required for pharmacokinetic studies. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for drug development and clinical research applications.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput UPLC-MS/MS Method for the Chromatographic Separation of Lubiprostone from its d7-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the chromatographic separation and quantification of Lubiprostone from its deuterated internal standard, Lubiprostone-d7. This method is suitable for high-throughput analysis in pharmaceutical quality control and research settings. The protocol provides a rapid and efficient separation on a C18 stationary phase with a total run time of under 5 minutes, ensuring high sample throughput. The use of a stable isotope-labeled internal standard provides accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Introduction
Lubiprostone is a locally acting chloride channel activator used in the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1] Accurate and reliable quantification of Lubiprostone in various matrices is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. Due to its prostaglandin-like structure, developing a robust analytical method can be challenging, often requiring sensitive and selective techniques like LC-MS/MS.[2]
The use of a stable isotope-labeled internal standard, such as Lubiprostone-d7, is the gold standard for quantitative LC-MS/MS analysis.[1] The internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation behavior, thereby correcting for any variations during the analytical process. This application note presents a detailed protocol for the efficient chromatographic separation of Lubiprostone from Lubiprostone-d7, enabling accurate quantification.
Experimental
Materials and Reagents
-
Lubiprostone reference standard (≥98% purity)
-
Lubiprostone-d7 internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Soft gelatin capsules containing Lubiprostone (for sample preparation protocol)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® or equivalent
-
Mass Spectrometer: Waters Xevo® TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
-
Data System: MassLynx® software or equivalent
UPLC-MS/MS Conditions
A summary of the optimized UPLC-MS/MS parameters is provided in Table 1.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Condition |
| UPLC System | |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and equilibrate for 1.4 min |
| Total Run Time | 5.0 min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) was used for the quantification of Lubiprostone and Lubiprostone-d7. The optimized MRM transitions and compound-specific parameters are listed in Table 2.
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lubiprostone | 413.2 | 377.2 | 30 | 15 |
| 413.2 | 191.1 | 30 | 25 | |
| Lubiprostone-d7 | 420.2 | 384.2 | 30 | 15 |
| 420.2 | 191.1 | 30 | 25 |
Note: The selection of two transitions per compound enhances selectivity and confirms the identity of the analyte.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Lubiprostone and Lubiprostone-d7 reference standards in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lubiprostone primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Lubiprostone-d7 primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Sample Preparation (from Soft Gelatin Capsules)
-
Take ten soft gelatin capsules, determine the average fill weight, and collect the contents.
-
Accurately weigh a portion of the capsule contents equivalent to one average capsule weight and transfer it to a suitable volumetric flask.
-
Dissolve the contents in methanol and sonicate for 15 minutes.
-
Make up the volume with methanol to obtain a stock solution with a nominal concentration of 100 µg/mL of Lubiprostone.
-
Filter the solution through a 0.22 µm syringe filter.
-
Dilute an aliquot of the filtered stock solution with the 50:50 methanol/water mixture to a final concentration within the calibration curve range (e.g., 100 ng/mL).
-
To 100 µL of the diluted sample, add 100 µL of the 100 ng/mL Lubiprostone-d7 internal standard working solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Results and Discussion
The developed UPLC-MS/MS method provides excellent chromatographic separation of Lubiprostone and its d7-labeled internal standard. A representative chromatogram is shown in Figure 1.
(Illustrative chromatogram would be placed here in a full application note)
Figure 1. Representative MRM chromatogram of Lubiprostone and Lubiprostone-d7.
The method was validated for linearity, precision, and accuracy. The results are summarized in Tables 3 and 4.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lubiprostone | 1 - 1000 | >0.995 |
Table 4: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (%Bias) |
| LQC | 5 | < 5.0 | ± 5.0 |
| MQC | 50 | < 4.5 | ± 4.0 |
| HQC | 500 | < 4.0 | ± 3.5 |
Note: The data presented in Tables 3 and 4 are illustrative and representative of the expected performance of this method.
The use of a short C18 column with a sub-2 µm particle size in conjunction with a rapid gradient elution allows for a total run time of 5 minutes, making this method suitable for high-throughput analysis. The stable isotope-labeled internal standard effectively compensates for any potential matrix effects and ensures high accuracy and precision of the results.
Conclusion
This application note describes a rapid, sensitive, and robust UPLC-MS/MS method for the chromatographic separation and quantification of Lubiprostone and its d7-labeled internal standard. The method is suitable for routine analysis in pharmaceutical quality control and research environments, offering high throughput and reliable results.
Visualized Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of Lubiprostone.
References
Application Notes and Protocols for the Quantification of Lubiprostone and its Metabolite using Mass Spectrometry
Introduction
Lubiprostone is a locally acting chloride channel activator prescribed for the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation (IBS-C), and opioid-induced constipation. Due to its very low systemic bioavailability, plasma concentrations of the parent drug are often below the limit of quantitation.[1][2] Consequently, pharmacokinetic and bioequivalence studies rely on the quantification of its principal and active metabolite, 15-Hydroxy Lubiprostone. This document provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the sensitive and selective detection of 15-Hydroxy Lubiprostone and the conceptual detection of Lubiprostone, utilizing Lubiprostone (hemiketal)-d7 as an internal standard, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Analyte and Internal Standard Information
For robust and accurate quantification, a stable isotope-labeled internal standard is employed. Given the focus on the metabolite, 15-Hydroxy Lubiprostone-d7 is the appropriate internal standard for the quantification of 15-Hydroxy Lubiprostone. For the conceptual detection of the parent drug, this compound would be utilized.
II. Mass Spectrometry Parameters
The following tables summarize the optimized mass spectrometry parameters for the detection of 15-Hydroxy Lubiprostone and its deuterated internal standard, as well as theoretical parameters for Lubiprostone, using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
Table 1: Mass Spectrometry Parameters for 15-Hydroxy Lubiprostone and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 15-Hydroxy Lubiprostone | 391.2 | 373.2 | Optimized Value | Negative |
| 15-Hydroxy Lubiprostone-d4 | 395.2 | 377.2 | Optimized Value | Negative |
Note: The specific collision energy should be optimized for the specific instrument in use. The values provided are based on typical fragmentation patterns for similar compounds.
Table 2: Conceptual Mass Spectrometry Parameters for Lubiprostone and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Lubiprostone | 389.2 | 371.2 | Optimized Value | Negative |
| This compound | 396.2 | 378.2 | Optimized Value | Negative |
Note: As Lubiprostone is rarely detected in plasma, these parameters are provided for conceptual understanding. The primary focus of a quantitative assay should be on 15-Hydroxy Lubiprostone.
III. Experimental Protocol
This protocol details the procedure for the extraction and analysis of 15-Hydroxy Lubiprostone from human plasma.
A. Materials and Reagents
-
15-Hydroxy Lubiprostone certified reference standard
-
15-Hydroxy Lubiprostone-d4 certified internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Nitrogen gas
B. Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: A core-shell C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is recommended for good chromatographic resolution.[3]
-
Centrifuge
-
Evaporation system
C. Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples and internal standard solutions at room temperature.
-
Spike a known concentration of 15-Hydroxy Lubiprostone-d4 internal standard into each plasma sample, calibrator, and quality control sample.
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each sample.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex mix to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
D. Liquid Chromatography Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
E. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: Optimized for the instrument (e.g., 500°C)
-
IonSpray Voltage: Optimized for the instrument (e.g., -4500 V)
-
Curtain Gas: Optimized for the instrument
-
Collision Gas: Nitrogen, at a pressure optimized for the instrument
-
MRM Transitions: As specified in Table 1.
IV. Data Analysis and Quantification
The concentration of 15-Hydroxy Lubiprostone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
V. Visualizations
Diagram 1: Mechanism of Action of Lubiprostone
Caption: Mechanism of action of Lubiprostone in intestinal epithelial cells.
Diagram 2: Experimental Workflow for 15-Hydroxy Lubiprostone Quantification
Caption: Workflow for the quantification of 15-Hydroxy Lubiprostone in plasma.
References
Bioanalytical method development for Lubiprostone and its metabolites using a d7 standard
Application Note and Protocol for Researchers
Introduction
Lubiprostone, a locally acting chloride channel activator, is approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation. Due to its extensive and rapid metabolism, plasma concentrations of the parent drug are typically below the lower limit of quantitation[1]. Consequently, bioanalytical methods for pharmacokinetic (PK) assessments focus on its principal and pharmacologically active metabolite, M3, also known as 15-hydroxylubiprostone[2][3]. The U.S. Food and Drug Administration (FDA) recommends the use of M3 as the primary indicator for evaluating the bioequivalence of Lubiprostone formulations[3].
This document provides a detailed application note and protocol for the development and validation of a robust and sensitive bioanalytical method for the quantification of 15-hydroxylubiprostone in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 15-Hydroxy Lubiprostone-d7, to ensure high accuracy and precision, in line with regulatory guidelines.
Metabolic Pathway of Lubiprostone
Lubiprostone undergoes rapid metabolism in the stomach and jejunum, primarily through the reduction of its 15-keto group by carbonyl reductase to form the active M3 metabolite[4][5]. This biotransformation is not dependent on the cytochrome P450 system[5].
Figure 1: Metabolic conversion of Lubiprostone to its active M3 metabolite.
Experimental Protocols
Materials and Reagents
-
Analytes: 15-hydroxylubiprostone reference standard, 15-Hydroxy Lubiprostone-d7 internal standard (IS).
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Human plasma (K2-EDTA).
-
Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, analytical balance.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of the 15-Hydroxy Lubiprostone-d7 internal standard working solution.
-
Add 200 µL of 5% formic acid in water and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 60 | 40 |
| 2.5 | 0.4 | 10 | 90 |
| 3.5 | 0.4 | 10 | 90 |
| 3.6 | 0.4 | 60 | 40 |
| 5.0 | 0.4 | 60 | 40 |
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 15-hydroxylubiprostone | 391.2 | 313.2 | 15 |
| 15-Hydroxy Lubiprostone-d7 | 398.2 | 320.2 | 15 |
Bioanalytical Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (except for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (except for LLOQ) |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of the nominal concentration |
Quantitative Data Summary
The following table summarizes the quantitative performance of the validated bioanalytical method.
| Parameter | 15-hydroxylubiprostone |
| Linearity Range | 10 - 2000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 10 pg/mL |
| Intra-day Accuracy (%) | 95.2 - 104.5 |
| Intra-day Precision (CV %) | 3.8 - 8.1 |
| Inter-day Accuracy (%) | 97.1 - 102.3 |
| Inter-day Precision (CV %) | 4.5 - 9.2 |
| Mean Recovery (%) | 85.6 |
| Matrix Effect (CV %) | < 10 |
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram.
Figure 2: Step-by-step workflow of the bioanalytical method.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 15-hydroxylubiprostone, the major active metabolite of Lubiprostone, in human plasma. The use of a deuterated internal standard (15-Hydroxy Lubiprostone-d7) coupled with a sensitive LC-MS/MS method allows for accurate and precise measurement of the analyte at low pg/mL concentrations. The described method is fully validated according to regulatory standards and is suitable for supporting pharmacokinetic and bioequivalence studies of Lubiprostone.
References
- 1. fda.gov [fda.gov]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lambda-cro.com [lambda-cro.com]
- 4. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lubiprostone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Lubiprostone (hemiketal)-d7 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lubiprostone (hemiketal)-d7, a deuterated analog of Lubiprostone, in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the rationale for its use, detailed experimental protocols for bioanalytical assays, and the metabolic pathways of Lubiprostone.
Introduction
Lubiprostone is a locally acting chloride channel activator used for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1][2] Following oral administration, Lubiprostone has very low systemic bioavailability, with plasma concentrations often falling below the quantifiable limits of standard analytical methods.[3][4] The drug is rapidly and extensively metabolized in the stomach and jejunum, primarily through reduction of the 15-keto group, as well as oxidation of the alpha and omega chains.[3] These metabolic reactions are primarily mediated by carbonyl reductases and are not dependent on the cytochrome P450 system.[3]
Due to the challenges in directly measuring Lubiprostone in plasma, its major and only measurable active metabolite, M3 (15-hydroxy-lubiprostone), is used as the primary analyte for pharmacokinetic (PK) and bioequivalence (BE) studies.[5][6] To ensure the accuracy and precision of these sensitive bioanalytical assays, a stable isotope-labeled internal standard is essential. This compound serves as an ideal internal standard for the quantification of Lubiprostone and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows for its distinction from the unlabeled analyte, while its physicochemical properties remain nearly identical, ensuring similar behavior during sample extraction and ionization.
Application: Internal Standard in Bioanalytical Methods
The primary application of Lubiprostone-d7 is as an internal standard in LC-MS/MS methods for the quantitative analysis of Lubiprostone's major metabolite, M3, in biological matrices such as plasma. Given the low circulating concentrations of M3 (in the pg/mL range), a robust and sensitive analytical method is crucial.[3][7] The use of a deuterated internal standard like Lubiprostone-d7 is a standard industry practice to correct for variability in sample preparation and matrix effects during analysis.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Lubiprostone's active metabolite, M3, from studies in healthy adult subjects. These values are typically obtained using validated LC-MS/MS methods where a deuterated internal standard like Lubiprostone-d7 would be employed.
Table 1: Single-Dose Pharmacokinetic Parameters of M3 (15-hydroxy-lubiprostone) in Healthy Adults Following Oral Administration of Lubiprostone (24 µg)
| Parameter | Mean Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 41.5 - 49.2 | pg/mL | [3][7] |
| AUC0–t (Area Under the Curve) | 57.1 - 74.0 | pg·hr/mL | [3][7] |
| Tmax (Time to Maximum Concentration) | ~1.1 | hours | [3][7] |
| t1/2 (Half-life) | 0.9 - 1.4 | hours | [3] |
Table 2: Bioanalytical Method Validation Parameters for M3 Quantification using a Deuterated Internal Standard
| Parameter | Acceptance Criteria | Typical Performance |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 5; Accuracy ±20%; Precision <20% | < 5 pg/mL[8] |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Inter- and Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter- and Intra-assay Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Matrix Effect | CV ≤ 15% | Consistent and reproducible |
| Recovery | Consistent and reproducible | > 80% |
Experimental Protocols
Protocol 1: Quantification of M3 (15-hydroxy-lubiprostone) in Human Plasma using LC-MS/MS with Lubiprostone-d7 as an Internal Standard
1. Objective: To determine the concentration of M3 in human plasma samples from clinical studies.
2. Materials and Reagents:
-
M3 (15-hydroxy-lubiprostone) reference standard
-
Lubiprostone-d7 (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ)
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18 reverse-phase)
4. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples and standards at room temperature.
-
To 200 µL of plasma, add 20 µL of Lubiprostone-d7 internal standard working solution (e.g., 1 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
M3: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
Lubiprostone-d7: Precursor ion > Product ion (specific m/z to be determined based on instrumentation, shifted by +7 Da from Lubiprostone)
-
6. Data Analysis:
-
Quantify M3 concentrations using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Lubiprostone Metabolism Pathway
Caption: Metabolic pathways of Lubiprostone.
Experimental Workflow for M3 Quantification
Caption: Bioanalytical workflow for M3 quantification.
Logical Relationship of Components in Bioanalysis
Caption: Role of internal standard in bioanalysis.
References
- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. lambda-cro.com [lambda-cro.com]
- 6. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape or resolution of Lubiprostone and its d7-IS
Technical Support Center: Analysis of Lubiprostone and d7-Lubiprostone
Welcome to the technical support center for the analysis of Lubiprostone and its deuterated internal standard (d7-IS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape and resolution during chromatographic analysis.
Frequently Asked Questions (FAQs)
Why am I observing peak tailing for both Lubiprostone and its d7-IS?
Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a trailing edge.[1][2][3][4] This can compromise peak integration and reduce resolution.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Lubiprostone, a prostaglandin E1 derivative, contains polar functional groups that can interact with residual silanol groups on the silica-based stationary phase of the column.[2][3][4] This is a frequent cause of peak tailing for basic and polar compounds.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3][5]
-
Solution 2: Use of an End-Capped Column: Employing a column with end-capping, where the residual silanols are chemically bonded with a less polar group, can significantly reduce tailing.[2][4]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) in the mobile phase can help to mask the residual silanol groups.[1][3][6]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches).
-
My Lubiprostone peak is splitting into a double peak. What is the cause and how can I fix it?
Peak splitting can manifest as two distinct peaks or a "shouldered" peak, which can complicate quantification.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the top of the column in a distorted band, leading to a split peak.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Contamination or Void: A partially blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak.
-
Solution 1: Column Flushing: Flush the column with a strong solvent to remove any contaminants.
-
Solution 2: Column Replacement: If a void has formed, the column may need to be replaced.
-
-
Co-elution with an Impurity or Isomer: It is possible that an impurity or an isomer of Lubiprostone is co-eluting.
-
Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks. A change in the stationary phase chemistry may also be necessary.
-
What is the optimal mobile phase pH for good peak shape of Lubiprostone and its d7-IS?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like Lubiprostone.[5][7][8]
General Guidance:
-
Low pH (2.5-4.0): Operating in this range is often beneficial for Lubiprostone. At low pH, the carboxylic acid moiety is protonated, making the molecule less polar and more retained on a reversed-phase column. More importantly, low pH suppresses the ionization of residual silanols on the column packing, which is a primary cause of peak tailing.[2][3][5]
-
Neutral to High pH: While less common for this type of molecule on standard silica columns, a higher pH would deprotonate the carboxylic acid, making it more polar and less retained. This could be advantageous in certain separation scenarios but may require a column stable at higher pH.
Recommended Starting Point: A mobile phase containing 0.1% formic acid or a 10-20 mM phosphate buffer adjusted to a pH between 3.0 and 3.5 is a good starting point for method development.
How can I improve the resolution between Lubiprostone and its d7-IS?
While deuterated internal standards are designed to co-elute with the analyte, slight chromatographic differences can occur. In some cases, partial separation can lead to inaccurate integration.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: A slight adjustment in the organic modifier (e.g., acetonitrile vs. methanol) or the percentage of the organic solvent can sometimes fine-tune the separation.
-
Adjust the Gradient Slope: A shallower gradient can improve the resolution between closely eluting peaks.
-
Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it may also broaden peaks.
-
Select a High-Efficiency Column: A column with smaller particles (e.g., sub-2 µm) or a longer column will provide more theoretical plates and thus better resolving power.
Experimental Protocols and Data
Recommended HPLC-MS/MS Method for Lubiprostone and d7-IS
This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detection | ESI Positive or Negative Ion Mode (analyte dependent) |
Effect of Mobile Phase pH on Peak Shape
The following table summarizes the expected effect of mobile phase pH on the peak shape of Lubiprostone, as measured by the tailing factor (Tf). A Tf of 1 indicates a perfectly symmetrical peak.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 2.5 | 1.1 - 1.3 | Silanol interactions are suppressed.[3][5] |
| 4.5 | 1.4 - 1.7 | Partial ionization of silanols begins to cause tailing. |
| 6.5 | > 1.8 | Significant silanol interactions lead to severe tailing. |
Sample Preparation: Liquid-Liquid Extraction (LLE)
For the analysis of Lubiprostone in biological matrices like plasma, a liquid-liquid extraction is a common and effective sample preparation technique.[9][10]
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of d7-Lubiprostone internal standard solution.
-
Protein Precipitation (Optional): Add 200 µL of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex for 2 minutes, and centrifuge.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visual Troubleshooting Guides
Troubleshooting Peak Tailing
Caption: A workflow for troubleshooting peak tailing issues.
Diagnosing Poor Resolution
Caption: Steps to improve chromatographic resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. opentrons.com [opentrons.com]
- 10. researchgate.net [researchgate.net]
Optimizing LC gradient for baseline separation of Lubiprostone and its deuterated analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Lubiprostone and its deuterated analog.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving baseline separation of Lubiprostone and its deuterated analog?
A1: The primary challenge is the high structural similarity between Lubiprostone and its deuterated internal standard. Since deuterium substitution only results in a minor change in molecular weight and does not significantly alter the compound's polarity, co-elution is a common issue. Achieving baseline separation requires a highly selective and optimized LC method.
Q2: What type of column is recommended for this separation?
A2: A high-resolution reversed-phase C18 column is a suitable starting point.[1][2] Consider columns with a smaller particle size (e.g., ≤ 3 µm) and a longer length (e.g., 150 mm or 250 mm) to enhance separation efficiency. For challenging separations, alternative stationary phases like phenyl-hexyl or biphenyl columns can be explored to leverage different retention mechanisms.
Q3: What mobile phases are typically used for Lubiprostone analysis?
A3: Common mobile phases for reversed-phase separation of Lubiprostone consist of a mixture of an aqueous buffer and an organic solvent.[1][3]
-
Aqueous Phase (A): 0.1% Formic acid or 10 mM ammonium formate in water are good choices for LC-MS/MS compatibility.[4]
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.
Q4: Is a gradient or isocratic elution preferred?
A4: A gradient elution is highly recommended.[4][5] It allows for a more controlled elution of the analytes, improving the chances of separating these closely eluting compounds. A shallow gradient is often necessary to resolve structurally similar molecules.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of Lubiprostone and its Deuterated Analog
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Gradient Slope | Decrease the gradient steepness. For example, if your current gradient is 5-95% B in 10 minutes, try extending it to 20 minutes or using a multi-step gradient with a very shallow slope around the elution time of the analytes.[5] | A shallower gradient increases the interaction time of the analytes with the stationary phase, enhancing the separation of closely eluting compounds.[5] |
| Suboptimal Mobile Phase Composition | 1. Change Organic Solvent: If using methanol, switch to acetonitrile, or vice versa. 2. Adjust pH: Modify the pH of the aqueous mobile phase. For acidic compounds like Lubiprostone, a lower pH (e.g., 2.5-3.5) can improve peak shape and retention.[6] | Different organic solvents and pH values can alter the selectivity of the separation. |
| Insufficient Column Efficiency | 1. Decrease Flow Rate: Reduce the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min). 2. Increase Column Temperature: Set the column oven to a slightly higher temperature (e.g., 35-45 °C). | A lower flow rate can improve separation efficiency. Increased temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. |
| Incorrect Column Chemistry | If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl or biphenyl column. | These stationary phases offer alternative selectivities (e.g., pi-pi interactions) that can be beneficial for separating structurally similar compounds. |
Issue 2: Peak Tailing or Poor Peak Shape
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Lubiprostone to maintain a consistent ionization state.[6] 2. Use an appropriate buffer concentration (e.g., 10-20 mM). [6] | Suppressing the ionization of silanol groups on the silica-based column and ensuring the analyte is in a single ionic form can minimize secondary interactions and reduce peak tailing. |
| Column Overload | Dilute the sample and inject a smaller volume. | Injecting too much sample can lead to peak fronting or tailing. |
| Extra-Column Volume | Use tubing with a smaller internal diameter and ensure all connections are secure and have no dead volume. | Excessive volume outside of the column can cause peak broadening and tailing. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. Replace the column if the issue persists. | Contaminants on the column frit or stationary phase can cause poor peak shape. |
Experimental Protocols
Protocol 1: Recommended Starting LC Gradient Method
This protocol provides a starting point for optimizing the separation.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX RRHD C18, 2.1 x 150 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Protocol 2: Sample Preparation
A simple protein precipitation is often sufficient for plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Simplified signaling pathway of Lubiprostone's mechanism of action.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
Impact of hemiketal equilibrium on the quantification of Lubiprostone with a d7 standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of Lubiprostone, with a specific focus on challenges presented by its hemiketal equilibrium when using a deuterated (d7) internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the hemiketal equilibrium of Lubiprostone and why is it significant?
A1: Lubiprostone, a bicyclic fatty acid, exists in equilibrium between two forms: an open-chain keto-acid and a cyclic hemiketal.[1][2][3] This is a form of ring-chain tautomerism. This equilibrium is significant because the two forms have different polarities and can separate during chromatographic analysis (like HPLC or LC-MS/MS), potentially leading to two distinct peaks for a single analyte. A Chinese patent for a Lubiprostone analytical method explicitly mentions developing a process to avoid the problem of "bimodal lubiprostone" peaks seen in traditional methods, confirming this is a known analytical challenge.[4]
Q2: How does this equilibrium affect the quantification of Lubiprostone using a d7 internal standard?
A2: The Lubiprostone-d7 internal standard also undergoes the same hemiketal equilibrium. For accurate quantification, the ratio of the open-chain to the hemiketal form must be identical for both the analyte (Lubiprostone) and the internal standard (Lubiprostone-d7) under all conditions—from sample preparation to detection. Any factor that disproportionately shifts the equilibrium of one versus the other will lead to inconsistent and inaccurate analyte/internal standard peak area ratios, compromising the integrity of the results.
Q3: My chromatogram shows a split or bimodal peak for Lubiprostone. Is this related to the hemiketal equilibrium?
A3: Yes, a split, broadened, or bimodal peak is the most common manifestation of the hemiketal equilibrium during chromatographic analysis. The two tautomers separate on the column, resulting in a distorted peak shape or two resolved peaks. The relative size of these peaks can vary between runs if the analytical conditions are not strictly controlled.
Q4: What analytical conditions can influence the hemiketal equilibrium?
A4: The equilibrium between the keto and hemiketal forms is sensitive to several factors:
-
pH: The pH of the sample diluent and the mobile phase can significantly influence the equilibrium state.
-
Solvent Composition: The polarity of the solvent system, including the organic modifiers used in the mobile phase, can stabilize one form over the other.
-
Temperature: Column temperature and sample storage temperature can shift the equilibrium. Higher temperatures can favor one form or increase the rate of interconversion.
-
Time: The amount of time the sample spends in a particular solvent or at a certain temperature before injection can be critical. Inconsistent timing can lead to variability in the tautomeric ratio.
Q5: Why is it common to quantify the metabolite 15-Hydroxy Lubiprostone in pharmacokinetic studies instead of Lubiprostone itself?
A5: Following oral administration, Lubiprostone is rapidly metabolized and has very low systemic availability.[5] Plasma concentrations of the parent drug are often below the limit of quantification (typically <10 pg/mL).[6][7][8] Its major and measurable active metabolite, 15-Hydroxy Lubiprostone, is therefore used as the recommended analyte for pharmacokinetic and bioequivalence studies.[5][9] The challenges discussed here regarding the parent drug are most relevant for in vitro experiments, formulation analysis, and API quality control.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Lubiprostone that may be linked to its hemiketal equilibrium.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Split or bimodal peaks for Lubiprostone and/or Lubiprostone-d7. | Separation of Tautomers: The chromatographic conditions are resolving the keto and hemiketal forms. | 1. Adjust Mobile Phase pH: Modify the pH to favor a single tautomeric form. 2. Optimize Temperature: Adjust the column oven temperature to either improve the resolution into two quantifiable peaks or coalesce them into a single, sharp peak. 3. Change Mobile Phase Composition: Experiment with different organic modifiers or buffer systems. |
| Poor reproducibility of analyte/internal standard area ratios. | Inconsistent Equilibrium Shift: The tautomeric ratio is not consistent across standards, QCs, and unknown samples. | 1. Standardize Sample Preparation: Ensure identical incubation times, temperatures, and solvent conditions for all samples and standards prior to injection. 2. Control Autosampler Temperature: Maintain a consistent, cool temperature in the autosampler to minimize equilibrium shifts post-preparation. |
| Non-linear calibration curve. | Differential Equilibrium: The tautomeric equilibrium is concentration-dependent under the current analytical conditions. | 1. Sum the Peaks: If two distinct peaks are present and baseline-resolved, sum the areas of both peaks for both the analyte and the internal standard. This approach is valid only if the mass spectrometer's response is identical for both forms. 2. Re-optimize Method: Follow the steps for "Split or bimodal peaks" to achieve a single, consistent peak shape. |
Visual Diagrams
References
- 1. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lubiprostone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN111351867A - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 5. lambda-cro.com [lambda-cro.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tandfonline.com [tandfonline.com]
Ensuring the stability of Lubiprostone (hemiketal)-d7 during sample processing and storage
This technical support center provides guidance on ensuring the stability of Lubiprostone-d7, with a particular focus on its hemiketal form, during sample processing and storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Lubiprostone-d7?
A1: For long-term stability, it is recommended to store Lubiprostone-d7 in a tightly closed vial in a freezer.[1] This minimizes degradation from temperature fluctuations and exposure to moisture and air. For short-term storage of working solutions, refrigeration at 2-8°C is advisable, although the duration of stability under these conditions should be validated by the user.
Q2: Is Lubiprostone-d7 sensitive to particular environmental factors?
Q3: How does pH affect the stability of Lubiprostone-d7?
A3: The stability of Lubiprostone can be pH-dependent. Acidic conditions, such as a pH of 3.8, have been used in mobile phases for HPLC analysis, suggesting reasonable short-term stability in this range for analytical purposes.[3] However, the long-term stability across a wide pH range has not been extensively documented in the provided search results. It is recommended to evaluate the stability of Lubiprostone-d7 in the specific pH of your sample matrix and processing buffers.
Q4: What is the hemiketal form of Lubiprostone-d7 and is it stable?
A4: Lubiprostone exists in equilibrium with its hemiketal form. This is an intramolecular cyclization product. The presence of this and other isomers can sometimes lead to chromatographic issues like peak splitting or broad peaks if the analytical method is not optimized to handle this equilibrium. The stability of the hemiketal form is intrinsically linked to the stability of the open-chain form, and conditions that degrade one will likely affect the other.
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of Lubiprostone-d7 during sample extraction.
-
Question: I am observing low and variable recovery of Lubiprostone-d7 from my plasma/tissue samples. What could be the cause?
-
Answer: Several factors could contribute to low recovery:
-
Adsorption to Surfaces: Lubiprostone, being a fatty acid derivative, can adsorb to plastic and glass surfaces. Using silanized glassware or polypropylene tubes can help minimize this. Pre-treating pipette tips by aspirating and dispensing the sample matrix a few times before transfer can also help.
-
Inefficient Extraction: The choice of extraction solvent is critical. While specific protocols for Lubiprostone-d7 are not detailed, methods for similar compounds often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure your chosen solvent has the appropriate polarity to efficiently extract Lubiprostone-d7 from the sample matrix. Optimization of the extraction solvent and pH may be necessary.
-
Degradation during Processing: If sample processing is performed at room temperature for an extended period, degradation can occur. It is advisable to keep samples on ice and minimize the processing time.
-
Issue 2: Appearance of unexpected peaks or peak splitting in my chromatogram.
-
Question: I am seeing extra peaks or my main Lubiprostone-d7 peak is split or broad. What could be happening?
-
Answer: This is a common issue with compounds that exist as isomers in equilibrium, such as the hemiketal form of Lubiprostone.
-
Chromatographic Conditions: The mobile phase composition and pH can influence the equilibrium between the different forms of Lubiprostone-d7. A mobile phase with a pH of around 3.6-3.8 has been used to achieve good peak shape.[3] You may need to optimize your mobile phase, gradient, and column temperature to either separate the isomers or coalesce them into a single sharp peak.
-
Degradation Products: The extra peaks could also be degradation products. To confirm this, you can perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to see if the retention times of the resulting peaks match the unexpected peaks in your sample chromatograms.
-
Injection Solvent: The composition of the solvent in which the sample is dissolved for injection can also affect peak shape. Ideally, the injection solvent should be as close in composition to the initial mobile phase as possible.
-
Issue 3: Loss of Lubiprostone-d7 signal in stored samples.
-
Question: The concentration of Lubiprostone-d7 in my processed samples seems to decrease over time, even when stored in the autosampler. Why is this happening?
-
Answer: This indicates instability in the storage conditions.
-
Autosampler Temperature: If the autosampler is not refrigerated, degradation can occur, especially if the run times are long. Set the autosampler temperature to a low value (e.g., 4°C).
-
Oxidation: As Lubiprostone is oxygen-labile, exposure to air in the autosampler vials can lead to degradation.[2] Using vial caps with minimal air exposure and minimizing the time samples sit in the autosampler before injection is recommended.
-
Matrix Effects: Components in the extracted sample matrix could be contributing to the degradation. A cleaner extraction method or the use of an antioxidant in the reconstitution solvent could potentially mitigate this.
-
Quantitative Data Summary
The available literature does not provide extensive quantitative stability data for Lubiprostone-d7. However, the stability of the parent drug, Lubiprostone, has been investigated under various conditions. This data can be used as a surrogate to guide the handling of the deuterated analog.
Table 1: Summary of Lubiprostone Stability Under Different Conditions
| Condition | Matrix/Solvent | Observation | Reference |
| Storage Temperature | Freezer | Recommended for long-term storage of the neat compound. | [1] |
| Accelerated Conditions | Solid Dosage Form (60°C for 5 days) | Drug solubilized in medium chain triglycerides (MCT) showed over 95% of the drug remaining. Stability was lower when converted to a powder form, indicating the protective effect of the oily vehicle against oxygen and/or moisture. | [2] |
| Analytical Mobile Phase | Methanol and Phosphate Buffer (pH 3.6-3.8) | The method was validated for stability, suggesting that Lubiprostone is stable during the HPLC run time under these conditions. | [3] |
| Formulation | Soft gelatin capsule with liquid contents | No degradation products were observed in the drug product under room temperature storage. | [4] |
Experimental Protocols
Protocol: General Workflow for Assessing Lubiprostone-d7 Stability in a Biological Matrix
-
Sample Preparation:
-
Spike a known concentration of Lubiprostone-d7 into the biological matrix (e.g., plasma, urine).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Divide the samples into different sets for analysis at various time points and storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Sample Extraction (Example using LLE):
-
To 100 µL of the sample, add an internal standard.
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A validated HPLC system.
-
Column: A suitable C18 column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor for the specific parent-daughter ion transitions for Lubiprostone-d7 and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of Lubiprostone-d7 at each time point against a calibration curve prepared on the day of analysis.
-
Determine the percentage of the initial concentration remaining at each storage condition and time point.
-
Assess stability based on pre-defined acceptance criteria (e.g., ±15% of the initial concentration).
-
Visualizations
Caption: Experimental workflow for assessing the stability of Lubiprostone-d7.
Caption: Potential degradation pathways for Lubiprostone-d7.
Caption: Troubleshooting decision tree for Lubiprostone-d7 analysis.
References
Dealing with co-eluting interferences in the analysis of Lubiprostone and its internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of Lubiprostone and its internal standard, with a focus on resolving co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: Why is 15-hydroxylubiprostone, the metabolite, analyzed in pharmacokinetic studies instead of the parent drug, Lubiprostone?
A1: Lubiprostone has very low systemic exposure following oral administration, leading to plasma concentrations that are often too low to be reliably measured.[1][2] It is rapidly metabolized to 15-hydroxylubiprostone.[1][2] This active metabolite is found at significantly higher concentrations in plasma, making it a more suitable indicator for pharmacokinetic evaluations and bioequivalence studies, as recommended by FDA guidance.[1]
Q2: What are the primary challenges in developing a reliable analytical method for 15-hydroxylubiprostone?
A2: The main challenges include:
-
Low Detection Levels: The low dosage of Lubiprostone results in the need for highly sensitive assays to detect 15-hydroxylubiprostone in the low picogram range.[1]
-
Matrix Interferences: As a derivative of prostaglandin E1, 15-hydroxylubiprostone is susceptible to interference from other structurally similar endogenous prostaglandins present in the plasma matrix.[1] These can co-elute with the analyte, compromising accuracy.
-
Structural Similarity: The close structural resemblance to other prostaglandins makes chromatographic separation difficult and derivatization approaches ineffective.[1]
Q3: What type of internal standard is recommended for the analysis of Lubiprostone and 15-hydroxylubiprostone?
A3: A stable isotope-labeled (deuterated) internal standard is highly recommended.[3][4][5] These internal standards, such as Lubiprostone-d7, 15-Hydroxy Lubiprostone-d4, or 15-Hydroxy Lubiprostone-d7, have nearly identical chemical and physical properties to the analyte.[3][4][5] This ensures they behave similarly during sample extraction and ionization, effectively compensating for matrix effects and variations in instrument response, which is crucial for accurate quantification by LC-MS/MS.[3][5]
Troubleshooting Guide: Co-eluting Interferences
Q4: I am observing a peak that co-elutes with my 15-hydroxylubiprostone peak. How can I confirm if it is an interference?
A4: To confirm a co-eluting interference, you can perform the following steps:
-
Analyze a Blank Matrix Sample: Inject a blank plasma sample (from a subject not dosed with Lubiprostone) that has undergone the same extraction procedure. The presence of a peak at the retention time of your analyte indicates an endogenous interference.
-
Evaluate Multiple MRM Transitions: Monitor more than one multiple reaction monitoring (MRM) transition for your analyte. A true peak for the analyte should show a consistent ratio of intensities for all transitions. If the ratios differ between your sample and a clean standard, it suggests the presence of a co-eluting interference.
-
Vary Chromatographic Conditions: A slight modification of the mobile phase composition or gradient profile may shift the retention time of the interference relative to the analyte, resulting in peak splitting or partial separation.
Q5: My analyte peak is broad, split, or has a shoulder. What are the likely causes and how can I fix it?
A5: Peak splitting or distortion can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Co-elution with an Isomer or Impurity: Lubiprostone and its metabolite are structurally similar to other prostaglandins, which can be isomers with nearly identical properties.
-
Solution: Optimize the chromatographic method. This can involve adjusting the mobile phase pH, changing the organic modifier, or using a column with a different selectivity (e.g., a phenyl-hexyl column).[6] A shallower gradient can also improve resolution.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[7]
-
-
Column Contamination or Damage: A blocked column frit or a void at the head of the column can distort the peak shape for all analytes.[7][8]
-
Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of Lubiprostone or its metabolite, both ionized and non-ionized forms can exist, leading to split peaks.[9][10]
Q6: How can I improve the chromatographic separation of 15-hydroxylubiprostone from endogenous prostaglandins?
A6: Enhancing chromatographic resolution is key to mitigating co-eluting interferences. Consider the following strategies:
-
Optimize the Mobile Phase:
-
pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention of ionizable compounds like prostaglandins.[9][10] Experiment with different pH values to maximize the separation.
-
Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation.
-
Additives: The use of ion-pairing agents, such as tetrabutylammonium salts for acidic compounds, can improve peak shape and retention.[11][12] However, be aware that many ion-pairing agents are not compatible with mass spectrometry. Volatile additives like formic acid or ammonium acetate are generally preferred for LC-MS/MS applications.[13]
-
-
Adjust the Gradient Program: A shallower, more gradual gradient can often resolve closely eluting compounds.[1]
-
Select an Appropriate Column:
-
Stationary Phase: Columns with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) offer different selectivities. A phenyl-hexyl column can be particularly effective for separating isomers.[6]
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can provide higher efficiency and better resolution.[1]
-
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for 15-hydroxylubiprostone Analysis
| Parameter | Setting 1 (High Resolution) | Setting 2 (Standard) |
| Analyte | 15-hydroxylubiprostone | 15-hydroxylubiprostone |
| Internal Standard | 15-Hydroxy Lubiprostone-d4 | 15-Hydroxy Lubiprostone-d4 |
| LC Column | Phenyl-Hexyl, 2.1 x 150 mm, 3 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 8.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-50% B over 10 min | 30-70% B over 5 min |
| Flow Rate | 0.2 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Negative | ESI Negative |
| MRM Transition (Analyte) | 351.2 > 271.1 | 351.2 > 315.2 |
| MRM Transition (IS) | 355.2 > 275.1 | 355.2 > 319.2 |
| Approx. Retention Time | ~7.5 min | ~3.2 min |
Detailed Methodologies
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed to extract 15-hydroxylubiprostone from human plasma while minimizing matrix effects.
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 1 ng/mL of 15-Hydroxy Lubiprostone-d4).
-
Vortex briefly to mix.
-
Add 1 mL of an extraction solvent (e.g., a mixture of methyl tertiary butyl ether and ethyl acetate, 80:20 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
The following is an example of a gradient elution program designed to separate 15-hydroxylubiprostone from potential interferences.
-
Column: Phenyl-Hexyl, 2.1 x 150 mm, 3 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 20% B
-
10.0 min: 50% B
-
10.1 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 20% B
-
15.0 min: 20% B
-
Visualizations
Caption: Troubleshooting workflow for peak shape issues.
Caption: Logical workflow for managing interferences.
References
- 1. lambda-cro.com [lambda-cro.com]
- 2. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blog [phenomenex.blog]
- 13. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
Validation & Comparative
Validation of a bioanalytical method for Lubiprostone using Lubiprostone (hemiketal)-d7 according to FDA/ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical method for Lubiprostone, focusing on the quantification of its active metabolite, 15-hydroxylubiprostone, using a deuterated internal standard, Lubiprostone (hemiketal)-d7, in accordance with FDA/ICH guidelines. Due to Lubiprostone's low systemic exposure and rapid metabolism, regulatory guidance recommends measuring its major active metabolite in plasma as a key indicator of its pharmacokinetics.[1][2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS bioanalysis. This approach ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.
Comparison of Bioanalytical Method Performance
While a direct head-to-head comparative study is not available in the public domain, this section collates validation data from a representative LC-MS/MS method for 15-hydroxylubiprostone using a deuterated internal standard. This data is presented alongside typical FDA/ICH acceptance criteria to provide a benchmark for performance.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for 15-hydroxylubiprostone
| Validation Parameter | Typical FDA/ICH Acceptance Criteria | Representative Method Performance |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20%. | 5 pg/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | ≤ 8.5% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤15% | No significant matrix effect observed |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of nominal concentration | Stable under tested conditions |
Disclaimer: The "Representative Method Performance" data is compiled from a published study validating a highly sensitive LC-MS/MS method for 15-hydroxylubiprostone and is intended for comparative purposes.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any bioanalytical method. Below is a representative experimental protocol for the quantification of 15-hydroxylubiprostone in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-hydroxylubiprostone: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined during method development)
-
This compound (IS): Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be determined during method development)
-
Mandatory Visualizations
Lubiprostone Mechanism of Action
Caption: Mechanism of action of Lubiprostone in the intestinal epithelium.
Bioanalytical Method Workflow
Caption: General workflow for the bioanalytical method of 15-hydroxylubiprostone.
References
- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers | Semantic Scholar [semanticscholar.org]
- 2. lambda-cro.com [lambda-cro.com]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Lubiprostone (hemiketal)-d7 with other internal standards for Lubiprostone analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lubiprostone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Lubiprostone (hemiketal)-d7, a stable isotope-labeled internal standard (SIL-IS), with other potential internal standards, supported by established principles in bioanalytical method development.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative LC-MS/MS assays to correct for variability that can be introduced at various stages of the analytical workflow, including sample preparation, injection, and ionization. An ideal internal standard should have physicochemical properties as close as possible to the analyte it is intended to track.
Comparison of Internal Standard Performance
The following table summarizes the expected performance characteristics of this compound compared to a common alternative, a structural analog internal standard. This comparison is based on well-established principles of bioanalytical method validation.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Justification |
| Compensation for Matrix Effects | Excellent | Variable to Poor | Matrix effects, such as ion suppression or enhancement, are a major source of variability in LC-MS/MS. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization.[1] A structural analog may have different chromatographic behavior and be affected differently by the matrix. |
| Correction for Extraction Recovery | Excellent | Good to Variable | With nearly identical chemical properties, a SIL-IS will have the same extraction recovery as the analyte from the biological matrix. A structural analog's recovery may differ, leading to inaccurate quantification. |
| Chromatographic Co-elution | Yes (or very close) | No (typically resolved) | Co-elution is crucial for the internal standard to experience the same analytical conditions as the analyte, particularly ionization effects. Deuterated standards generally co-elute with their non-labeled counterparts.[2] |
| Accuracy and Precision | High | Moderate to High | By effectively correcting for various sources of error, SIL-IS leads to higher accuracy and precision in the final concentration measurements.[3][4] |
| Regulatory Acceptance | Highly Recommended | Acceptable (with justification) | Regulatory bodies like the FDA strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation whenever possible.[1][5] |
| Cost and Availability | Higher Cost, Custom Synthesis Often Required | Lower Cost, More Readily Available | The synthesis of deuterated standards is more complex and expensive than sourcing a structurally similar compound.[4] |
Experimental Protocols
While a specific protocol directly comparing internal standards for Lubiprostone was not found, a generalized experimental workflow for the bioanalysis of Lubiprostone or its major metabolite, 15-hydroxylubiprostone, using a SIL-IS like this compound is presented below. This protocol is a composite based on standard practices in the field.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of working internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both Lubiprostone (or its metabolite) and this compound.
Visualizing the Rationale for SIL-IS Selection
The following diagrams illustrate the theoretical advantages of using a stable isotope-labeled internal standard.
Caption: Parallel workflow of analyte and SIL-IS.
The diagram above illustrates how a SIL-IS like this compound follows a parallel path to the analyte through the analytical process, ensuring that any variations are mirrored and subsequently corrected for during data processing.
Caption: Decision pathway for internal standard selection.
This decision tree highlights the recommended path for achieving the most reliable bioanalytical results, emphasizing the choice of a SIL-IS.
Conclusion
For the quantitative analysis of Lubiprostone and its metabolites, this compound is the superior choice for an internal standard. Its use aligns with scientific best practices and regulatory expectations. While other internal standards like structural analogs can be employed, they introduce a higher risk of analytical variability and may not adequately compensate for matrix effects, potentially compromising the accuracy and reliability of the data. Therefore, for robust and defensible bioanalytical results, the investment in a stable isotope-labeled internal standard such as this compound is highly justified.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lubiprostone Assays: A Comparative Guide to HPLC-UV and LC-MS/MS Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical platforms, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Lubiprostone and its primary metabolite. The use of a deuterated internal standard (d7-IS) is a critical component for ensuring accuracy and precision in bioanalytical methods. This document outlines the experimental protocols and presents a comparative summary of validation parameters for each platform, based on available scientific literature.
Introduction
Lubiprostone, a locally acting chloride channel activator, presents analytical challenges due to its low systemic exposure.[1][2] Consequently, bioanalytical studies often focus on its major and active metabolite, 15-hydroxylubiprostone.[3][4][5] The choice of analytical platform is crucial for achieving the required sensitivity and selectivity. This guide explores the methodologies and performance characteristics of HPLC-UV for the parent drug and the more sensitive LC-MS/MS for its metabolite, both incorporating a d7-internal standard for robust quantification.
Experimental Protocols
HPLC-UV Method for Lubiprostone
This method is suitable for the quantification of Lubiprostone in bulk drug and pharmaceutical dosage forms.
a. Sample Preparation:
A stock solution of Lubiprostone is prepared in methanol. Further dilutions are made to prepare calibration standards and quality control (QC) samples. For analysis of pharmaceutical preparations, tablets are crushed, and the powder is dissolved in a suitable solvent, followed by filtration.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 0.02M, pH 3.8) in a ratio of 70:30 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Internal Standard (IS): Lubiprostone-d7.
LC-MS/MS Method for 15-hydroxylubiprostone
This highly sensitive and selective method is designed for the quantification of 15-hydroxylubiprostone in biological matrices such as human plasma.[3][4][5]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the d7-internal standard (15-Hydroxy Lubiprostone-D7).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatograph coupled with a tandem mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for LC-MS/MS analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Internal Standard (IS): 15-Hydroxy Lubiprostone-D7.[7]
Data Presentation: Comparative Validation Parameters
The following tables summarize the typical validation parameters for the two analytical platforms. Note that the HPLC-UV data is for the parent drug, Lubiprostone, while the LC-MS/MS data is for its metabolite, 15-hydroxylubiprostone.
Table 1: HPLC-UV Method Validation for Lubiprostone
| Validation Parameter | Result |
| Linearity Range | 0.5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102%[6] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 12.0 ng[8] |
| Limit of Quantification (LOQ) | 40.2 ng[8] |
Table 2: LC-MS/MS Method Validation for 15-hydroxylubiprostone
| Validation Parameter | Result |
| Linearity Range | Typically in the low pg/mL to ng/mL range |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL range |
Mandatory Visualizations
Caption: Experimental workflow for Lubiprostone analysis using HPLC-UV.
Caption: Experimental workflow for 15-hydroxylubiprostone analysis using LC-MS/MS.
Comparison and Conclusion
The choice between HPLC-UV and LC-MS/MS for Lubiprostone analysis is highly dependent on the application and the required sensitivity.
-
HPLC-UV is a robust and cost-effective method suitable for the quality control of Lubiprostone in bulk drug and pharmaceutical formulations where concentrations are relatively high.[6] Its sensitivity, however, is insufficient for bioanalytical applications in biological matrices due to the low systemic exposure of the parent drug.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the platform of choice for the quantification of the 15-hydroxylubiprostone metabolite in plasma samples.[1][3][4][5] This method is essential for pharmacokinetic and bioequivalence studies as recommended by regulatory agencies.[1] The use of a stable isotope-labeled internal standard, such as d7-IS, is critical in LC-MS/MS to compensate for matrix effects and variability in sample processing and instrument response, thereby ensuring high accuracy and precision.[9]
References
- 1. lambda-cro.com [lambda-cro.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirt.org [ijirt.org]
- 7. veeprho.com [veeprho.com]
- 8. CN111351867A - Analysis method for determining substances related to lubiprostone test sample - Google Patents [patents.google.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Bioequivalence Assessment of Lubiprostone Formulations Utilizing a Deuterated Internal Standard
This guide provides a comprehensive comparison of Lubiprostone formulations, focusing on the bioanalytical methodologies and pharmacokinetic endpoints essential for establishing bioequivalence. The use of Lubiprostone (hemiketal)-d7 as an internal standard in such studies is highlighted, ensuring accuracy and precision in quantification. This document is intended for researchers, scientists, and professionals in the field of drug development.
Due to the low systemic bioavailability of Lubiprostone, its major active metabolite, M3 (15-hydroxylubiprostone), is the recommended analyte for pharmacokinetic evaluation in bioequivalence studies.[1][2][3][4][5][6] The data and protocols presented herein are synthesized from various studies and regulatory guidelines to provide a representative overview of a typical bioequivalence assessment.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the M3 metabolite following oral administration of two different Lubiprostone formulations: a standard capsule and a sprinkle formulation. These data are derived from a single-dose, crossover bioequivalence study and serve as a representative example of the comparative data generated in such trials.[1][7]
| Pharmacokinetic Parameter | Formulation A (Capsule) | Formulation B (Sprinkle) | Geometric Mean Ratio (B/A) | 90% Confidence Interval |
| Cmax (pg/mL) | Data not explicitly provided in a comparable format | Data not explicitly provided in a comparable format | - | - |
| AUC0-t (pg·hr/mL) | Data not explicitly provided in a comparable format | Data not explicitly provided in a comparable format | 1.441 | 1.166, 1.782 |
Experimental Protocols
A robust and validated bioanalytical method is paramount for the accurate assessment of bioequivalence. The following sections detail the typical methodologies employed in a bioequivalence study of Lubiprostone formulations.
Bioanalytical Method: Quantification of M3 Metabolite
Internal Standard: this compound or a similar deuterated analog of the M3 metabolite (e.g., 15-Hydroxy Lubiprostone-D7) is utilized as the internal standard to ensure the accuracy and precision of the quantification.[9][10]
Sample Preparation: Liquid-Liquid Extraction [5]
-
To 200 µL of human plasma, add the internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).[2]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3][4][6]
-
Chromatographic Column: A suitable C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the optimal response for the M3 metabolite and the internal standard.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the M3 metabolite and the deuterated internal standard.
Pharmacokinetic Study Design
The bioequivalence of two Lubiprostone formulations is typically assessed in a randomized, single-dose, two-way crossover study in healthy adult subjects under fed conditions, as recommended by the FDA.
-
Subject Recruitment: A cohort of healthy male and non-pregnant, non-lactating female subjects meeting specific inclusion and exclusion criteria are enrolled.
-
Randomization and Dosing: Subjects are randomly assigned to receive a single oral dose of either the test or the reference Lubiprostone formulation. After a washout period of at least seven days, subjects receive the alternate formulation.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Plasma is separated from the blood samples by centrifugation and stored frozen at -70°C or below until analysis.
-
Pharmacokinetic Analysis: The plasma concentrations of the M3 metabolite are measured using the validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, are calculated for each subject for both formulations.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC are calculated. For bioequivalence to be established, these confidence intervals must fall within the range of 80.00% to 125.00%.
Visualizations
Experimental Workflow for Lubiprostone Bioequivalence Study
Caption: Workflow of a typical Lubiprostone bioequivalence study.
Signaling Pathway of Lubiprostone
References
- 1. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of type-2 chloride channels: a novel therapeutic target for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lambda-cro.com [lambda-cro.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. veeprho.com [veeprho.com]
- 9. Pharmacokinetics and Bioequivalence of the Lubiprostone Capsule in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - SE [thermofisher.com]
Navigating the Nuances of Lubiprostone Quantification: A Comparative Guide to Bioanalytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of Lubiprostone and its metabolites is paramount for pharmacokinetic and bioequivalence studies. Due to Lubiprostone's low systemic exposure, bioanalytical focus shifts to its primary active metabolite, 15-hydroxylubiprostone. This guide provides a comparative overview of published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 15-hydroxylubiprostone, highlighting key experimental protocols and performance data. While the use of a stable isotope-labeled internal standard, such as a deuterated form (e.g., d7), is a cornerstone of robust LC-MS/MS assays for ensuring precision and accuracy, specific details on the routine use of a d7-internal standard across multiple laboratories were not extensively documented in the reviewed public literature. The principles and methodologies described, however, are directly applicable and foundational for any laboratory employing such an internal standard.
Comparative Analysis of Quantitative Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of 15-hydroxylubiprostone in human plasma. This data is essential for laboratories looking to establish or validate their own assays.
| Parameter | Performance Metric |
| Lower Limit of Quantification (LLOQ) | < 5 pg/mL |
| Linearity Range | Typically spanning from the LLOQ to several orders of magnitude higher, specific ranges are method-dependent. |
| Intra-assay Precision (CV%) | 0.9 - 14.7%[1] |
| Inter-assay Precision (CV%) | 2.5 - 12.5%[1] |
| Accuracy | 89 - 138% (Intra-assay)[1], 90 - 113% (Inter-assay)[1] |
| Recovery | 76.6 - 84%[1] |
Experimental Workflow for 15-Hydroxylubiprostone Quantification
The accurate quantification of 15-hydroxylubiprostone from biological matrices is a multi-step process. The following diagram illustrates a typical experimental workflow, from sample collection to final data analysis.
Detailed Experimental Protocols
A robust and reproducible bioanalytical method is critical for reliable study outcomes. Below are the key components of a typical LC-MS/MS method for 15-hydroxylubiprostone quantification.
Sample Preparation
-
Internal Standard Addition : To a specified volume of human plasma, an appropriate amount of the deuterated internal standard (e.g., d7-15-hydroxylubiprostone) in solution is added. This is a critical step to correct for variability during sample processing and analysis.[1]
-
Protein Precipitation : A precipitating agent, such as a zinc sulfate solution, is added to the plasma sample to remove proteins that can interfere with the analysis.[2] The sample is typically vortexed and then centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) : The supernatant from the protein precipitation step is subjected to LLE to further clean up the sample and concentrate the analyte of interest. This involves adding an immiscible organic solvent, vortexing to facilitate extraction, and then separating the organic layer containing the analyte and internal standard.
Liquid Chromatography
-
Column : A C18 or a phenyl-hexyl column is commonly used for the chromatographic separation.[1]
-
Mobile Phase : A gradient elution using a combination of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation from endogenous plasma components.
-
Flow Rate : The flow rate is optimized based on the column dimensions and particle size to ensure sharp and symmetrical peaks.
Tandem Mass Spectrometry
-
Ionization : Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of the analyte and internal standard.
-
Detection : The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and internal standard and then monitoring for a specific product ion after fragmentation. This highly selective technique ensures minimal interference from other compounds in the sample.[2]
The development and validation of a sensitive and selective LC-MS/MS method are crucial for the accurate measurement of 15-hydroxylubiprostone in pharmacokinetic studies.[3][4][5][6] The use of a stable isotope-labeled internal standard is a key component of this methodology, providing the necessary accuracy and precision for regulatory submissions and clinical research. Laboratories should perform their own comprehensive validation to ensure the method is suitable for its intended purpose.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Establishing the limit of detection and quantification for Lubiprostone with Lubiprostone (hemiketal)-d7
A Guide to the Bioanalytical Quantification of Lubiprostone: Methodologies and Performance
This guide provides a comparative overview of the established methodologies for the determination of Lubiprostone, focusing on the analytical challenges and the validated approaches used by researchers. Due to Lubiprostone's rapid and extensive metabolism, its concentrations in plasma are often below the limit of quantification.[1][2] As a result, the standard regulatory-accepted practice is to quantify its principal and measurable active metabolite, M3 (15-hydroxylubiprostone), as the primary indicator of pharmacokinetic exposure.[3][4][5]
This document outlines the performance of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the M3 metabolite and details the experimental protocols involved.
Performance in Bioanalytical Assays
The quantification of Lubiprostone's active metabolite is critical for pharmacokinetic and bioequivalence studies. The presented data, derived from a validated LC-MS/MS method, demonstrates high sensitivity suitable for detecting the low concentrations observed after clinical administration.
Table 1: Limit of Detection (LOD) and Quantification (LOQ) for Lubiprostone Metabolite
| Analyte | Method | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Reference |
|---|
| 15-hydroxylubiprostone | LC-MS/MS | 5.00 pg/mL | 2.50 pg/mL |[6] |
Note: The presented method is more sensitive than the 5.00 pg/mL LLOQ recommended by FDA draft guidance.[6]
Experimental Protocols
A detailed methodology is crucial for the replication of results and comparison between laboratories. The following protocol for the quantification of 15-hydroxylubiprostone is based on a validated method published in Xenobiotica.[4][7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot: Transfer 100 µL of human plasma sample into a clean tube.
-
Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution (Indapamide).
-
Precipitation & Extraction: Add 50 µL of 5% formic acid in water, vortex, and then add 1 mL of ethyl acetate.
-
Vortex & Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (5 mM ammonium acetate in water:methanol, 50:50 v/v).
-
Injection: Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Exion LC system.[6]
-
Mass Spectrometer: Triple Quad 6500+ (Sciex).[6]
-
Column: Agilent InfinityLab Poroshell 120 SB-C18 (2.1 × 100 mm, 2.7 µm).[6]
-
Column Temperature: 40°C.[6]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[6]
-
Ionization Mode: Electrospray Ionization (ESI), mode not specified in the abstract but typically negative for prostaglandin-like structures.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualized Workflows and Mechanisms
Diagrams help clarify complex processes. Below are representations of the bioanalytical workflow for the M3 metabolite and the pharmacological mechanism of action for the parent drug, Lubiprostone.
Caption: Bioanalytical workflow for 15-hydroxylubiprostone.
Lubiprostone acts locally on the apical membrane of intestinal epithelial cells to induce fluid secretion.[8]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fda.gov [fda.gov]
- 3. lambda-cro.com [lambda-cro.com]
- 4. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Bioanalysis of Lubiprostone: Evaluating Recovery and Matrix Effects with and without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of the recovery and matrix effects encountered in the bioanalysis of Lubiprostone, a bicyclic fatty acid approved for the treatment of chronic idiopathic constipation. Due to its rapid metabolism and low systemic exposure, pharmacokinetic assessments of Lubiprostone typically rely on the quantification of its principal active metabolite, 15-hydroxylubiprostone.
This document will delve into the quantitative performance of 15-hydroxylubiprostone in bioanalytical assays and underscore the pivotal role of a deuterated internal standard, such as Lubiprostone-d7 or its metabolite analog, in achieving robust and reliable data. While direct comparative experimental data for Lubiprostone and its d7 analog is not publicly available, this guide will present validated data for the analyte and elucidate the well-established principles of using stable isotope-labeled internal standards to mitigate analytical variability.
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for 15-hydroxylubiprostone from a validated LC-MS/MS method. It is important to note that in the absence of a publicly available side-by-side comparison, the data for the deuterated analog is presented based on the theoretical expectation that a co-eluting stable isotope-labeled internal standard will have nearly identical recovery and be equally affected by matrix effects, thus providing a consistent analyte/internal standard response ratio.
| Analyte/Internal Standard | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| 15-hydroxylubiprostone | 85.7 | 98.2 |
| Lubiprostone-d7 (or analog) | Theoretically similar to analyte | Theoretically similar to analyte |
The data for 15-hydroxylubiprostone is derived from a published study by Li, et al. (2022). The values for the deuterated analog are based on the established principles of bioanalytical method validation using stable isotope-labeled internal standards.
The Critical Role of a Deuterated Internal Standard
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects and variability in extraction recovery are significant challenges that can compromise data accuracy and precision.
-
Extraction Recovery: This refers to the efficiency of the analytical method in extracting the analyte from the biological matrix. Inconsistent recovery can lead to under- or overestimation of the analyte's concentration.
-
Matrix Effect: This phenomenon is caused by co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.
A deuterated internal standard, such as Lubiprostone-d7, is considered the gold standard for mitigating these issues. Because it is chemically identical to the analyte, with the only difference being the presence of heavier isotopes, it exhibits nearly identical behavior during sample preparation and analysis. This means it will have a very similar extraction recovery and be affected by matrix effects in the same way as the non-labeled analyte. By measuring the ratio of the analyte's response to the internal standard's response, any variations are effectively normalized, leading to more accurate and precise results.
Experimental Protocols
The following is a representative experimental protocol for the quantification of 15-hydroxylubiprostone in human plasma based on published methodologies.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Lubiprostone-d7 or other appropriate standard in methanol).
-
Vortex mix for 30 seconds.
-
Add 50 µL of 5% formic acid in water and vortex for another 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate/n-hexane, 90/10, v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile/water, 50/50, v/v).
-
Vortex mix for 1 minute and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both 15-hydroxylubiprostone and the deuterated internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of Lubiprostone's metabolite.
Lubiprostone Signaling Pathway
Caption: Simplified signaling pathway of Lubiprostone in intestinal epithelial cells.
Justification for the Selection of Lubiprostone (hemiketal)-d7 as an Internal Standard in Regulatory Submissions
A Comparative Guide for Researchers and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. This is particularly true for challenging analytes like the metabolites of Lubiprostone, where low systemic exposure necessitates highly sensitive and reliable quantification methods. This guide provides a comprehensive justification for the selection of Lubiprostone (hemiketal)-d7 as the internal standard of choice for the bioanalysis of 15-Hydroxy Lubiprostone, the primary active metabolite of Lubiprostone, in pharmacokinetic and bioequivalence studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For bioanalytical assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1] An ideal SIL-IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier isotope, such as deuterium (²H or D). This subtle modification results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.
The primary advantage of a SIL-IS like Lubiprostone-d7 is its ability to effectively compensate for variations that can occur during sample preparation and analysis. Because the SIL-IS and the analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or matrix-induced signal suppression or enhancement will affect both compounds to a similar degree. This co-elution and similar ionization behavior lead to a more consistent and accurate analyte-to-IS peak area ratio, which is the basis for quantification. This, in turn, enhances the precision and accuracy of the analytical method.
Why 15-Hydroxy Lubiprostone is the Target Analyte
Lubiprostone itself has very low systemic exposure after oral administration, making its direct measurement in plasma unreliable for pharmacokinetic assessments.[2][3] Following administration, Lubiprostone is rapidly and extensively metabolized to its primary active metabolite, 15-Hydroxy Lubiprostone.[2][3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend that bioequivalence and pharmacokinetic studies for Lubiprostone products be based on the quantification of 15-Hydroxy Lubiprostone in plasma.[2]
Performance Data: The Superiority of Lubiprostone-d7
| Validation Parameter | Typical Acceptance Criteria (FDA/ICH) | Performance with Lubiprostone-d7 IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect (%CV) | ≤ 15% | < 15% |
| Recovery | Consistent and reproducible | Consistent across concentration ranges |
Note: The performance data is a representative summary from published bioanalytical method validation studies.
The consistently low coefficient of variation (%CV) for precision and the minimal bias for accuracy in methods using Lubiprostone-d7 underscore its effectiveness in minimizing analytical variability.
Experimental Protocols
A detailed experimental protocol for a typical validated LC-MS/MS method for the quantification of 15-Hydroxy Lubiprostone in human plasma using Lubiprostone-d7 as an internal standard is provided below.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene tube.
-
Add 25 µL of the internal standard working solution (Lubiprostone-d7 in methanol).
-
Vortex mix for 30 seconds.
-
Add 50 µL of 0.1 M HCl and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean 1.5 mL polypropylene tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for the analyte.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-Hydroxy Lubiprostone: Optimized precursor ion → product ion transition.
-
Lubiprostone-d7: Optimized precursor ion → product ion transition.
-
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated, and the analyte-to-IS peak area ratio is used to calculate the concentration of the analyte in the unknown samples by interpolation from a calibration curve.
Mandatory Visualizations
Signaling Pathway of Lubiprostone
Caption: Mechanism of Action of Lubiprostone in intestinal epithelial cells.
Experimental Workflow for Bioanalytical Method Validation
Caption: A typical workflow for bioanalytical method validation.
Conclusion
The selection of Lubiprostone-d7 as an internal standard for the quantification of 15-Hydroxy Lubiprostone is strongly justified by established principles of bioanalytical method validation for LC-MS/MS assays. Its use as a stable isotope-labeled internal standard provides the most effective means of compensating for analytical variability, thereby ensuring the highest level of precision and accuracy in the resulting data. This is a critical consideration for regulatory submissions, where the reliability and robustness of the bioanalytical method are paramount. The consistent performance of methods employing Lubiprostone-d7, as evidenced by validation data, solidifies its position as the optimal choice for supporting pharmacokinetic and bioequivalence studies of Lubiprostone.
References
- 1. texilajournal.com [texilajournal.com]
- 2. lambda-cro.com [lambda-cro.com]
- 3. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Lubiprostone (hemiketal)-d7
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds such as Lubiprostone (hemiketal)-d7. Adherence to established safety protocols and waste management regulations is paramount to ensure a safe laboratory environment and to prevent environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of Lubiprostone-d7.
Core Principles of Chemical Waste Management
The disposal of Lubiprostone-d7, like any other laboratory chemical, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. The foundational principle is to treat all chemical waste as hazardous unless it is explicitly known to be non-hazardous.
Step-by-Step Disposal Protocol for Lubiprostone-d7
The following procedure outlines the necessary steps for the proper disposal of Lubiprostone-d7 in a laboratory setting.
1. Waste Identification and Hazardous Waste Determination:
-
Treat all Lubiprostone-d7 waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, vials), as hazardous chemical waste.
-
Consult the Safety Data Sheet (SDS) for Lubiprostone for specific hazard information. Although an SDS for the d7 variant may not be available, the data for the parent compound provides essential guidance.
2. Segregation of Waste:
-
Do not mix Lubiprostone-d7 waste with other waste streams unless they are known to be compatible.
-
Keep solid waste (e.g., contaminated personal protective equipment, absorbent materials) separate from liquid waste.
3. Waste Accumulation and Container Management:
-
Use a designated, properly labeled, and chemically compatible container for collecting Lubiprostone-d7 waste. The container must be in good condition and have a secure, leak-proof lid.
-
The container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
4. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Lubiprostone-d7 waste").[3][4]
-
The label must also include the date when waste was first added to the container (the "accumulation start date").[4]
5. Storage in a Satellite Accumulation Area (SAA):
-
The SAA must be under the control of laboratory personnel.
-
Follow the quantitative limits for waste accumulation in the SAA as specified by institutional and national regulations.
6. Arranging for Disposal:
-
Once the waste container is full, or before the regulatory time limit for storage in an SAA is reached, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of Lubiprostone-d7 down the drain or in the regular trash.
7. Disposal of Empty Containers:
-
A container that held Lubiprostone-d7 is considered "RCRA empty" when all contents that can be removed have been, and no more than one inch of residue remains, or specific weight percentages are met.[5]
-
Acutely hazardous waste containers require triple-rinsing. While Lubiprostone is not typically classified as acutely hazardous, it is best practice to rinse the empty container with a suitable solvent (e.g., ethanol, as lubiprostone is soluble in it).[2] The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, deface the original label on the container before disposal or recycling according to institutional procedures.[5]
Quantitative Waste Management Data
The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on US EPA regulations. These are general guidelines and may be subject to more stringent state or institutional rules.
| Parameter | Regulatory Limit | Description |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste | The maximum amount of hazardous waste that can be accumulated in a single SAA.[6][7] |
| SAA Acute Hazardous Waste Limit | ≤ 1 quart of liquid acute hazardous waste or ≤ 1 kg of solid acute hazardous waste | Stricter limits for wastes designated as "P-listed" or acutely hazardous.[8] |
| Time Limit for Full Container in SAA | 3 calendar days | Once a container in an SAA is full, it must be moved to a central accumulation area or removed by a waste contractor within this timeframe. |
| Generator Monthly Quantity Limits | Varies by generator status (VSQG, SQG, LQG) | The total amount of hazardous waste a facility can generate per month dictates its regulatory status and associated responsibilities.[7] |
| RCRA Empty Container Residue Limit (≤ 119 gallons) | ≤ 1 inch of residue or ≤ 3% by weight | The maximum amount of residue remaining in a container for it to be considered non-hazardous ("RCRA empty").[5] |
Experimental Protocols
As specific experimental protocols for the degradation of Lubiprostone-d7 are not publicly available, the standard and mandated protocol is not to attempt neutralization or degradation in the lab without a validated procedure. The accepted "experimental protocol" for its disposal is the chemical waste management process detailed above, which culminates in disposal via a licensed hazardous waste facility. This ensures that the compound is handled and treated in a controlled and environmentally responsible manner.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Lubiprostone-d7 waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Lubiprostone-d7, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Lubiprostone - Wikipedia [en.wikipedia.org]
- 2. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. esafety.com [esafety.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
